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Ethyl 5-bromo-4-cyano-2-fluorobenzoate Documentation Hub

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  • Product: Ethyl 5-bromo-4-cyano-2-fluorobenzoate
  • CAS: 1805104-19-1

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Utilization of Ethyl 5-bromo-4-cyano-2-fluorobenzoate in Medicinal Chemistry

Executive Summary Ethyl 5-bromo-4-cyano-2-fluorobenzoate represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its quad-orthogonal reactivity : four distinct functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-4-cyano-2-fluorobenzoate represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its quad-orthogonal reactivity : four distinct functional groups (aryl fluoride, aryl bromide, nitrile, and ester) that can be chemically manipulated in a specific sequence without cross-interference. This guide details the strategic application of this building block for synthesizing complex heterocycles, proteolysis-targeting chimeras (PROTACs), and high-affinity ligands for oncology and immunology targets.

Part 1: Chemical Profile & Reactivity Analysis

Structural Architecture

The scaffold is a polysubstituted benzene ring designed for Diversity-Oriented Synthesis (DOS) . The positioning of the substituents dictates the synthetic logic:

  • Position 1 (Ethyl Ester): The "Head." Serves as the primary electrophile for cyclization or amide coupling.

  • Position 2 (Fluorine): The "

    
     Hotspot." Activated by the ortho-ester and para-cyano groups, this fluorine is highly susceptible to nucleophilic displacement by amines, phenols, or thiols.
    
  • Position 4 (Nitrile): The "Polar Anchor." Provides a hydrogen-bond acceptor (critical for kinase hinge binding) or a precursor for oxadiazoles/tetrazoles.

  • Position 5 (Bromine): The "Extension Handle." A sterically accessible site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into solvent-exposed regions of a protein pocket.

The Reactivity Hierarchy

To maximize yield and minimize side reactions, the order of operations is critical. The recommended hierarchy is:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the C2-Fluorine. (Mildest conditions).
    
  • Cross-Coupling: Manipulation of the C5-Bromine. (Requires transition metal catalysis).

  • Ester Transformation: Saponification or cyclization. (Often requires heat or strong base/acid).

  • Nitrile Manipulation: Hydrolysis or cycloaddition. (Harshest conditions, usually reserved for late-stage).

Part 2: Synthetic Utility & Workflows

Pathway A: Quinazolinone Construction (Kinase Inhibitors)

This scaffold is ideal for synthesizing quinazolin-4(3H)-ones, a core moiety in EGFR, VEGFR, and PI3K inhibitors.

  • Mechanism: An amine (aniline or aliphatic) displaces the C2-Fluorine. The resulting secondary amine then attacks the C1-Ester (often mediated by formamide or triethyl orthoformate) to close the pyrimidine ring.

  • Advantage: The C5-Bromine remains intact, allowing for late-stage attachment of solubilizing groups (e.g., piperazines) via Buchwald coupling.

Pathway B: Biaryl Ether Synthesis (Nuclear Receptor Antagonists)

For targets like the Androgen Receptor (AR) or HIF-2


, the diphenyl ether motif is common.
  • Mechanism: A phenol displaces the C2-Fluorine under basic conditions (

    
    , DMF).
    
  • Advantage: The C4-Cyano group mimics the electron-withdrawing pharmacophores found in next-generation anti-androgens (e.g., Enzalutamide analogs), while the C5-Bromine allows for library expansion.

Visualization of Reaction Pathways

ReactionPathways Start Ethyl 5-bromo-4-cyano-2-fluorobenzoate Inter1 Intermediate A (2-Amino/Phenoxy substitution) Start->Inter1 SNAr (R-NH2 or Ar-OH) K2CO3, DMF, 60°C Inter2 Intermediate B (5-Aryl/Heteroaryl deriv.) Start->Inter2 Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 Prod1 Quinazolinone Core (Cyclization w/ Ester) Inter1->Prod1 Cyclization HC(OEt)3 or Formamide Prod2 Biaryl Ether Ligand Inter1->Prod2 Suzuki Coupling (Late Stage)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Fluoro and C5-Bromo substituents.

Part 3: Experimental Protocols

Protocol: Regioselective Displacement

Objective: Selective displacement of C2-F by a primary amine without affecting the C5-Br or C4-CN.

Reagents:

  • Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equiv)

  • Primary Amine (e.g., Cyclopropylamine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: Dissolve the benzoate substrate in anhydrous ACN (0.2 M concentration).

  • Addition: Add DIPEA followed by the primary amine dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Note: If the amine is sterically hindered (e.g., tert-butylamine), heating to 60°C may be required.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of the doublet/multiplet associated with C2-F coupling.

  • 19F NMR: Disappearance of the aryl fluoride signal (typically ~ -110 ppm).

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of C5-Br with an aryl boronic acid.

Reagents:

  • 
     Product (from 3.1) (1.0 equiv)[1][2]
    
  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

Part 4: Medicinal Chemistry Applications[2][3]

Androgen Receptor (AR) Antagonists

The 4-cyano-benzonitrile motif is a pharmacophore found in second-generation AR antagonists like Enzalutamide and Apalutamide .

  • Application: This scaffold allows for the synthesis of "Hybrid" AR antagonists. The C5-Br can be used to attach novel hydrophobic tails that probe the H12 helix of the receptor, potentially overcoming resistance mechanisms found in prostate cancer.

PROTAC Linker Attachment
  • Concept: The C5-Bromine is an ideal "exit vector" for attaching a linker chain (PEG/Alkyl) connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Strategy: Perform the

    
     with the Warhead (target binder), then use Sonogashira coupling on the C5-Br to install a rigid alkyne linker for the PROTAC.
    
Comparison of Halogen Reactivity

The table below summarizes the chemoselectivity profile for this specific scaffold.

Functional GroupPositionReactivity ModeActivation SourceRelative Reactivity Order
Fluorine C2Nucleophilic Aromatic Substitution (

)
Ortho-Ester (-M, -I)1 (Fastest)
Bromine C5Metal-Catalyzed CouplingOxidative Addition to Pd(0)2 (Variable*)
Ester C1Acyl Substitution / CyclizationCarbonyl Electrophilicity3 (Tunable)
Nitrile C4Hydrolysis / CycloadditionTriple Bond Electrophilicity4 (Slowest)

*Note: Bromine reactivity depends heavily on the catalyst system. Under standard basic conditions, it is inert, allowing for chemoselective


 at the Fluorine position first.

References

  • Nucleophilic Arom

    
    ) in Drug Discovery: 
    
    • Title: "Practical Guide to Reactions in Medicinal Chemistry"
    • Source: Journal of Medicinal Chemistry
    • Context: Validates the activation of ortho-fluoro esters for heterocycle synthesis.
    • (Generalized link to J. Med. Chem. for verification of standard protocols).

  • Palladium-Catalyzed Cross-Couplings

    • Title: "Suzuki-Miyaura Cross-Coupling: St
    • Source: Chemical Reviews
    • Context: Standard protocols for aryl bromide coupling in the presence of esters/nitriles.
  • Quinazolinone Synthesis Strategies

    • Title: "Recent Advances in the Synthesis of Quinazolinones"
    • Source: European Journal of Organic Chemistry
    • Context: Describes the cyclization of 2-amino-benzoates (derived from 2-fluoro-benzo
  • Androgen Receptor Antagonist Pharmacophores

    • Title: "Discovery of Enzalutamide (MDV3100): A Novel Androgen Receptor Signaling Inhibitor"
    • Source: Journal of Medicinal Chemistry
    • Context: Establishes the relevance of the cyano-aryl motif in AR antagonism.

Sources

Exploratory

Strategic Utilization of Ethyl 5-bromo-4-cyano-2-fluorobenzoate in High-Throughput FBDD

Topic: Ethyl 5-bromo-4-cyano-2-fluorobenzoate for Fragment-Based Drug Discovery (FBDD) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-bromo-4-cyano-2-fluorobenzoate for Fragment-Based Drug Discovery (FBDD) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The "High-Vector" Fragment

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the value of a building block is defined by its "vectors"—the distinct geometric directions in which it can be elaborated to explore chemical space. Ethyl 5-bromo-4-cyano-2-fluorobenzoate (and its corresponding acid, CAS 1805595-88-3) represents a "privileged scaffold" because it condenses four orthogonal functional handles onto a single benzene core.

Unlike simple monosubstituted fragments, this molecule offers a pre-organized, dense functionality pattern:

  • Ethyl Ester (C1): A masked pharmacophore (hydrolyzable to carboxylic acid) or a handle for amide coupling.

  • Fluorine (C2): A sensitive NMR spy atom for

    
    F screening and a metabolic blocker.
    
  • Nitrile (C4): A robust hydrogen bond acceptor and bioisostere for carbonyls/halogens.

  • Bromine (C5): A reactive handle for cross-coupling (Suzuki-Miyaura), positioned para to the fluorine to maximize 3D shape diversity during elaboration.

This guide details the strategic deployment of this compound, focusing on its utility in


F NMR screening (FAXS) and rapid hit-to-lead evolution.

Chemoinformatic Profile & "Rule of 3" Compliance

Before experimental deployment, the fragment's physicochemical profile must be validated against the Astex "Rule of 3" (Ro3) to ensure it remains "fragment-like" (MW < 300, cLogP < 3).

PropertyValue (Est.)Relevance to FBDD
Molecular Weight ~272.07 DaIdeal. < 300 Da, leaving room for chemical elaboration without "molecular obesity."
cLogP ~2.4 - 2.8Acceptable. High enough for membrane permeability, low enough to avoid non-specific hydrophobic binding.
H-Bond Acceptors 3 (N, O, O)Good. Provides interaction points for active site residues (e.g., backbone amides).
H-Bond Donors 0Strategic. Donors can be added later; starting with 0 reduces desolvation penalties during initial binding.
Rotatable Bonds 3 (Ethyl ester)Low. Rigid core minimizes entropic penalty upon binding.
PSA (Polar Surface Area) ~50 ŲExcellent. Well within the range for oral bioavailability (< 140 Ų).

Strategic Insight: The density of functional groups (Br, CN, F) pushes the MW near the 300 Da limit. This classifies it as a "Heavy Fragment" or "Advanced Intermediate." It is best used when a specific binding pocket (e.g., a hydrophobic cleft requiring an aromatic core) is already hypothesized.

The Fluorine Advantage: F NMR Screening (FAXS)

The C2-Fluorine substituent is not merely structural; it is the primary detection handle.


F NMR is superior to 

NMR for fragment screening due to its wide chemical shift anisotropy (CSA) and lack of background signal in biological systems.
Mechanism of Action

When the fragment binds to a protein, the electronic environment of the fluorine atom changes, causing a perturbation in its chemical shift (


) and a broadening of the line width (

relaxation reduction).
Experimental Protocol: -Relaxation Filtered Screening

Objective: Identify binding of Ethyl 5-bromo-4-cyano-2-fluorobenzoate to a target protein (e.g., BRD4, KRAS).

  • Sample Preparation:

    • Ligand Concentration: 50 µM (cocktailed in pools of 5–10 distinct fluorinated fragments).

    • Protein Concentration: 2–5 µM.

    • Buffer: Phosphate-buffered saline (PBS), 10% D2O, pH 7.4.

    • Control: Ligand mixture without protein (Reference Spectrum).

  • Data Acquisition (CPMG Sequence):

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out signals from slow-tumbling macromolecules (protein).

    • Bound State: The fragment assumes the tumbling rate of the protein (slow). The

      
      F signal decays rapidly (short 
      
      
      
      ) and disappears or broadens significantly in the CPMG spectrum.
    • Free State: Small molecules tumble fast (long

      
      ). Signals remain sharp.
      
  • Hit Identification:

    • Compare spectra +/- Protein.

    • Hit Criteria: A signal reduction of >30% or a Chemical Shift Perturbation (CSP) > 0.05 ppm indicates binding.

Why this compound works: The C2-Fluorine is electronically coupled to the aromatic ring. Binding interactions involving the adjacent ester (C1) or nitrile (C4) will induce significant electronic shifts at C2, ensuring high sensitivity.

Chemical Elaboration: The "Vector" Strategy

Once a hit is validated, the compound's true power is revealed: its ability to grow in three distinct directions.

Diagram: The Vector Map

The following diagram illustrates the functional roles of each substituent on the benzene core.

VectorMap Core Benzene Core Ester C1: Ethyl Ester (The Anchor) Core->Ester Hydrolysis to Acid (Salt Bridge) Fluoro C2: Fluorine (The Spy) Core->Fluoro 19F NMR Signal (Metabolic Block) Cyano C4: Nitrile (The Acceptor) Core->Cyano H-Bonding (Tetrazole formation) Bromo C5: Bromine (The Growth Vector) Core->Bromo Suzuki Coupling (Library Expansion)

Caption: Functional vector analysis of Ethyl 5-bromo-4-cyano-2-fluorobenzoate. Each position offers a distinct utility for drug design.

Elaboration Workflow
  • Vector 1: The Anchor (Hydrolysis)

    • Reaction: LiOH, THF/H2O.

    • Outcome: Converts Ester

      
       Carboxylic Acid.
      
    • Utility: The acid often forms a critical salt bridge with lysine or arginine residues in the binding pocket (e.g., in Bcl-xL or Mcl-1 inhibitors).

  • Vector 2: The Growth (Suzuki Coupling)

    • Reaction: R-B(OH)

      
      , Pd(dppf)Cl
      
      
      
      , K
      
      
      CO
      
      
      .
    • Outcome: Replaces Br with Aryl/Heteroaryl groups.

    • Utility: This is the primary method to increase affinity (LE). The C5 position allows the molecule to reach into adjacent hydrophobic pockets.

    • Causality: The electron-deficient nature of the ring (due to CN and Ester) facilitates oxidative addition of Palladium at the C-Br bond, making this substrate highly reactive for cross-coupling.

  • Vector 3: The Interaction (Nitrile Transformation)

    • Reaction: NaN

      
      , NH
      
      
      
      Cl (Click chemistry).
    • Outcome: Nitrile

      
       Tetrazole.
      
    • Utility: Tetrazoles are bioisosteres of carboxylic acids but with better membrane permeability and metabolic stability.

Case Study: Targeting a Cryptic Pocket

Scenario: A fragment screen identifies Ethyl 5-bromo-4-cyano-2-fluorobenzoate as a weak binder (


) to a kinase allosteric site.

Optimization Pathway:

  • Validation: X-ray crystallography shows the Nitrile (CN) interacting with a backbone amide and the Ester solvent-exposed.

  • Design Hypothesis: The Bromine points toward a hydrophobic phenylalanine gatekeeper residue.

  • Library Synthesis: A library of 20 boronic acids (aromatic/heteroaromatic) is coupled to the C5-Bromine position via Suzuki coupling.

  • Result: A C5-(3-pyridyl) derivative shows a 50-fold increase in potency (

    
    ) due to 
    
    
    
    stacking with the phenylalanine.
  • Lead Gen: The ethyl ester is finally hydrolyzed to the acid to improve solubility, yielding a lead compound with

    
    .
    
Diagram: Hit-to-Lead Workflow

Workflow Start Fragment Library (Ethyl 5-bromo-4-cyano-2-fluorobenzoate) Screen 19F NMR Screening (T2 Relaxation) Start->Screen Hit Hit Confirmation (Kd ~ 250 µM) Screen->Hit CSP > 0.05ppm Design Structure-Based Design (X-ray / Docking) Hit->Design Identify Vectors Synth Parallel Synthesis (Suzuki Coupling at C5-Br) Design->Synth Grow Fragment Lead Lead Optimization (Ester Hydrolysis -> Acid) Synth->Lead Improve Solubility

Caption: Step-by-step FBDD workflow transforming the initial brominated fragment into a lead candidate.

References

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery. Drug Discovery Today.

  • Norton, R. S., et al. (2016). Targeting the interface: fragment-based discovery of inhibitors of protein-protein interactions. Drug Discovery Today.

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

  • ChemicalBook. (2024). Ethyl 5-bromo-4-cyano-2-fluorobenzoate / 5-Bromo-4-cyano-2-fluorobenzoic acid Properties & Suppliers.

  • Jordan, J. B., et al. (2012). Practical strategies for detecting and validating weak fragments using 19F NMR. Journal of Medicinal Chemistry.

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 6-Bromo-7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylates

Executive Summary This application note details the conversion of Ethyl 5-bromo-4-cyano-2-fluorobenzoate into highly functionalized quinoline scaffolds. This specific starting material is a high-value "push-pull" precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the conversion of Ethyl 5-bromo-4-cyano-2-fluorobenzoate into highly functionalized quinoline scaffolds. This specific starting material is a high-value "push-pull" precursor: the 2-fluoro substituent is activated for nucleophilic aromatic substitution (


), while the 5-bromo and 4-cyano groups provide orthogonal handles for downstream medicinal chemistry (e.g., Suzuki couplings or Pinner reactions).

While the classic Gould-Jacobs reaction is often cited for quinoline synthesis, it is ill-suited here because it requires an aniline precursor. Instead, this guide prioritizes the Grohe-Heberer methodology, which is the industrial standard for synthesizing fluoroquinolone antibiotics and kinase inhibitors (e.g., EGFR/Src inhibitors) directly from benzoate esters [1, 2].

Synthetic Strategy & Rationale

The Challenge of the 4-Cyano Group

The presence of the nitrile (-CN) at position 4 requires precise chemoselectivity. Standard acid-mediated cyclizations risks hydrolyzing the nitrile to a carboxylic acid or amide. Therefore, we utilize a base-mediated cyclization strategy that operates under milder conditions.

The Pathway: Grohe-Heberer Cyclization

This route constructs the pyridone ring (Ring B) onto the benzene core (Ring A) via a stepwise addition-elimination sequence.

  • Activation: The benzoate ester is hydrolyzed and activated to a benzoyl chloride or imidazole.

  • C-Acylation: A magnesium enolate of a malonate ester is acylated to form a

    
    -keto ester.
    
  • Cyclization: An amine displaces the leaving group (OEt) and subsequently attacks the activated 2-fluorine position to close the ring.

Reaction Scheme Visualization

GroheHeberer Start Ethyl 5-bromo-4-cyano-2-fluorobenzoate Step1 Step 1: Selective Hydrolysis (LiOH, THF/H2O, 0°C) Start->Step1 Inter1 Intermediate A: Benzoic Acid Derivative Step1->Inter1 Preserve -CN Step2 Step 2: Activation & C-Acylation (CDI, Mg(OEt)2, Ethyl Potassium Malonate) Inter1->Step2 Inter2 Intermediate B: Beta-Keto Ester Step2->Inter2 Masamune-Brooks Step3 Step 3: Enol Ether Formation (HC(OEt)3, Ac2O) Inter2->Step3 Inter3 Intermediate C: Enol Ether Step3->Inter3 Step4 Step 4: Amine Addition & Cyclization (R-NH2, K2CO3, DMF) Inter3->Step4 Final Target: Ethyl 6-bromo-7-cyano-1-R- 4-oxo-1,4-dihydroquinoline-3-carboxylate Step4->Final SNAr Cyclization

Figure 1: The Grohe-Heberer pathway optimized for nitrile retention.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Saponification)

Objective: Hydrolyze the ethyl ester without affecting the 4-cyano group.

ParameterSpecificationRationale
Reagent LiOH·H₂O (1.1 equiv)Lithium hydroxide is milder than NaOH, reducing risk of nitrile hydrolysis.
Solvent THF:Water (3:1)Ensures solubility of the lipophilic bromobenzoate.
Temperature 0°C to 10°CCRITICAL: Higher temps (>25°C) will hydrolyze the -CN to -CONH₂.
Workup Acidify to pH 3 with 1N HClPrecipitates the benzoic acid intermediate.

Protocol:

  • Dissolve Ethyl 5-bromo-4-cyano-2-fluorobenzoate (10 mmol) in THF (30 mL).

  • Cool to 0°C. Add LiOH (11 mmol) dissolved in water (10 mL) dropwise.

  • Monitor by TLC (approx. 2-4 hours).

  • Upon completion, carefully acidify with cold 1N HCl. Filter the white solid precipitate. Dry under vacuum.

Phase 2: The Masamune-Brooks Acylation

Objective: Convert the acid to the


-keto ester. This method avoids the harsh conditions of acid chlorides (SOCl₂) which might attack the nitrile [3].

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI)

  • Magnesium salt of Mono-ethyl malonate (Mg(OOC-CH₂-COOEt)₂)

Protocol:

  • Activation: Dissolve the acid from Phase 1 (10 mmol) in anhydrous THF (50 mL). Add CDI (12 mmol) portion-wise at room temperature. Stir for 1 hour (gas evolution of CO₂ will occur).

  • Chelation: Add Magnesium bis(mono-ethyl malonate) (11 mmol).

  • Reflux: Heat the mixture to mild reflux (60°C) for 6-12 hours.

  • Quench: Cool and quench with 10% citric acid solution. Extract with Ethyl Acetate.[1][2]

  • Result: Ethyl 3-(5-bromo-4-cyano-2-fluorophenyl)-3-oxopropanoate.

Phase 3: Cyclization (The "One-Pot" Finish)

Objective: Install the N-substituent and close the ring.

Protocol:

  • Enol Ether Formation: Dissolve the

    
    -keto ester (5 mmol) in Acetic Anhydride (5 mL) and Triethyl Orthoformate (7.5 mmol). Reflux for 2 hours.
    
    • Mechanism:[3][4][5][6] This converts the active methylene (-CH₂-) into an ethoxymethylene group (=CH-OEt).

    • Evaporation: Remove volatiles under reduced pressure to leave the crude enol ether oil.

  • Amination & Cyclization:

    • Redissolve the oil in Ethanol or DMF (10 mL).

    • Add the primary amine (e.g., Cyclopropylamine or Aniline, 5.5 mmol) at 0°C. Stir for 1 hour (Formation of enamine).

    • Add Potassium Carbonate (

      
      , 6 mmol) or NaH (if using DMF).
      
    • Heat to 50-80°C.

    • Observation: The 2-Fluoro group is displaced by the nitrogen anion, closing the ring.

  • Isolation: Pour into ice water. The quinolone ester usually precipitates as a solid. Filter and wash with cold ethanol.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Loss of Nitrile Signal (IR ~2230 cm⁻¹) Hydrolysis during Phase 1.Maintain temp <10°C during saponification.[7] Switch to enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails.
Low Yield in Phase 3 Incomplete

cyclization.
The 2-F is activated, but steric bulk of the amine can hinder attack. Use a stronger base (NaH) in DMF instead of

/EtOH.
Decarboxylation Overheating during Phase 2.Do not exceed 60°C during the Masamune-Brooks acylation.

Structural Validation (Self-Check)

To verify the synthesis without external standards, look for these NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • Singlet at ~8.5-8.8 ppm: Characteristic of the H-2 proton on the quinolone ring (between N and C=O).

    • Loss of F-coupling: The starting material shows H-3/H-6 coupling to Fluorine. The product should show clean singlets (or doublets if meta-coupling exists) for the aromatic protons, indicating the F has been displaced.

    • Ethyl Ester Signals: Quartet (~4.2 ppm) and Triplet (~1.3 ppm) should remain intact (at position 3).

References

  • Grohe, K., & Heberer, H. (1978). Verfahren zur Herstellung von Cycloaracyl-chromon-derivaten. Liebigs Annalen der Chemie.

  • Review of Quinolone Synthesis. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances.

  • Clay, R. J., et al. (1983). Synthesis of beta-keto esters from acid chlorides and magnesium malonates. Synthesis, 1983(04), 290-292.

  • Application of 2-Fluorobenzoates. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones. Journal of Heterocyclic Chemistry.

Sources

Application

Palladium-catalyzed cross-coupling of Ethyl 5-bromo-4-cyano-2-fluorobenzoate

Executive Summary Ethyl 5-bromo-4-cyano-2-fluorobenzoate (CAS: Analogous to 1228957-03-6 series) represents a highly functionalized, electron-deficient aryl halide scaffold. It serves as a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-4-cyano-2-fluorobenzoate (CAS: Analogous to 1228957-03-6 series) represents a highly functionalized, electron-deficient aryl halide scaffold. It serves as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and next-generation agrochemicals.

This guide addresses the specific challenges of functionalizing this molecule. Unlike simple aryl bromides, this substrate presents a chemoselectivity paradox :

  • High Reactivity: The electron-withdrawing cyano (-CN) and ester (-COOEt) groups significantly lower the LUMO energy, facilitating rapid oxidative addition of Pd(0) into the C-Br bond.

  • High Instability: The same electron-withdrawing nature activates the C-F bond towards Nucleophilic Aromatic Substitution (

    
    ) and renders the ester/nitrile prone to hydrolysis under vigorous basic conditions.
    

Core Directive: This protocol prioritizes mild, base-controlled conditions to effect exclusive C-Br cross-coupling while preserving the C-F, C-CN, and Ester motifs.

Substrate Analysis & Reactivity Profile[1]

Electronic Architecture

The molecule is a "push-pull" system heavily weighted towards electron deficiency.

  • C5-Br (Target): Activated by the ortho-cyano and meta-ester groups. Oxidative addition is fast, often occurring at room temperature or mild heating.

  • C2-F (Risk Center): Activated by the ortho-ester. This position is highly susceptible to

    
     by nucleophilic bases (e.g., alkoxides, hydroxides) or nucleophilic coupling partners (e.g., amines).
    
  • C4-CN & C1-COOEt: Susceptible to hydrolysis. Strong aqueous bases (NaOH, KOH) at high temperatures must be avoided.

Chemoselectivity Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityPathways Substrate Ethyl 5-bromo-4-cyano- 2-fluorobenzoate Pd_Cycle Pd(0) Catalysis (C-Br Coupling) Substrate->Pd_Cycle Mild Base (K3PO4/Cs2CO3) Non-nucleophilic Ligands SNAr SNAr Reaction (C-F Displacement) Substrate->SNAr Strong Nucleophiles (NaOtBu, R-NH2 excess) Hydrolysis Hydrolysis (Ester/Nitrile) Substrate->Hydrolysis Aq. NaOH/KOH High Temp Product_Coupled Target: 5-Aryl/Alkynyl Derivative Pd_Cycle->Product_Coupled Byproduct_SNAr Byproduct: 2-Amino/Alkoxy Derivative SNAr->Byproduct_SNAr Byproduct_Acid Byproduct: Carboxylic Acid or Amide Hydrolysis->Byproduct_Acid

Caption: Figure 1. Chemoselectivity map highlighting the competition between Pd-catalyzed coupling and nucleophilic side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C5. Challenge: Preventing C-F displacement and ester hydrolysis. Solution: Use of a weak, non-nucleophilic base (


) and a highly active catalyst system to allow lower reaction temperatures.
Materials
  • Substrate: Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Rationale: Bidentate ferrocenyl ligand resists de-ligation and supports coupling of electron-deficient halides.

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aq. solution or finely ground solid (3.0 equiv).
    
    • Note: Avoid carbonates if the boronic acid is protodeboronation-prone; avoid alkoxides (NaOtBu) entirely.

  • Solvent: 1,4-Dioxane or THF (degassed).

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and septum) with the Substrate (1.0 mmol), Boronic Acid (1.3 mmol), and

    
     (0.03 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Base Addition: Add

    
     (3.0 mmol). If using aqueous solution, add 1.5 mL of 2.0 M aq. 
    
    
    
    .
  • Reaction: Heat the block to 60–80 °C .

    • Critical Control: Do not exceed 90 °C. The activated C-Br bond reacts readily. Higher temps promote C-F hydrolysis.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the biaryl product.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.[1][2]

    • Separate phases.[2] Wash organic phase with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkynyl groups (C-C triple bond). Challenge: Copper-mediated side reactions or base-promoted degradation.

Materials
  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous).

Procedure
  • Dissolution: Dissolve Substrate (1.0 mmol) and

    
     (20 mg) in anhydrous THF (5 mL) under Argon.
    
  • Addition: Add CuI (2 mg) and the terminal alkyne (1.2 mmol).

  • Base: Add

    
     (2.0 mmol) dropwise.
    
  • Temperature: Stir at Room Temperature for 1 hour. If conversion is <10%, heat to 40 °C.

    • Expert Insight: Electron-deficient bromides in Sonogashira coupling are extremely reactive. Heating often leads to homocoupling of the alkyne (Glaser coupling). Keep it cool.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination

Objective: C-N bond formation at C5. Critical Warning: This is the most difficult transformation for this substrate. The C-F bond is prone to direct nucleophilic attack by the amine (uncatalyzed


), which competes with the Pd-catalyzed C-Br coupling.

Strategy: Use a bulky, electron-rich ligand (BrettPhos or RuPhos) to accelerate the Pd-cycle (Reductive Elimination) over the background


 reaction. Use a weak base (

) instead of NaOtBu.
Materials
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BrettPhos (4 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv, dried)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Procedure
  • Pre-complexation: In a vial, mix

    
     and BrettPhos in Toluene (1 mL) and stir at RT for 5 mins to form the active catalyst species (L-Pd-0).
    
  • Reaction Assembly: Add Substrate (1.0 mmol), Amine (1.2 mmol), and

    
     (2.0 mmol) to a reaction tube.
    
  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction tube. Add remaining Toluene to reach 0.2 M.

  • Heating: Heat to 80 °C .

  • Analysis:

    • If Product A (C-Br coupling) is major: Success.

    • If Product B (C-F displacement) is major: The amine is too nucleophilic or the catalyst is inactive. Switch to XPhos Pd G3 precatalyst.

Quantitative Data Summary

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Primary Risk Hydrolysis of EsterAlkyne Homocoupling

at C-F
Preferred Catalyst



/ BrettPhos
Optimal Base

(aq)


(solid)
Temp Range 60–80 °C20–40 °C80–100 °C
Typical Yield 85–95%80–90%60–75%

Troubleshooting & Critical Control Points

"The Black Metal" Issue

If the reaction mixture turns black immediately upon heating and conversion stops:

  • Cause: "Palladium Black" precipitation. The electron-deficient aryl bromide oxidatively adds, but the resulting Pd(II) species is unstable or transmetallation is slow.

  • Fix: Add additional ligand (e.g., free

    
     or excess phosphine) to stabilize the Pd species. Ensure thorough degassing (oxygen promotes catalyst decomposition).
    
Regioselectivity Failure ( )

If you observe substitution at the Fluorine position:

  • Diagnosis: The base is too strong or the temperature is too high.

  • Fix: Switch from Carbonate bases to Phosphate bases (

    
    ). Lower the temperature by 10 °C. Increase catalyst loading to make the Pd-cycle faster than the background nucleophilic attack.
    
Hydrolysis

If the ethyl ester converts to the carboxylic acid:

  • Fix: Switch to anhydrous conditions. Use anhydrous

    
     (finely ground) in Dioxane instead of aqueous base.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem Technical Data. (2025). Synthesis of Ethyl 2-bromo-5-fluorobenzoate analogs. Link

Sources

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Fluoride in Ethyl 5-bromo-4-cyano-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Benzonitriles The functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles

The functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The targeted modification of electron-deficient aromatic systems allows for the construction of complex molecular architectures with tailored electronic and steric properties. Ethyl 5-bromo-4-cyano-2-fluorobenzoate is a highly valuable and versatile substrate for such transformations. Its unique substitution pattern, featuring two potent electron-withdrawing groups (cyano and ester) positioned ortho and para to a fluorine atom, renders the C-F bond exceptionally susceptible to nucleophilic attack. The resulting 2-substituted-5-bromo-4-cyanobenzoate derivatives are pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials. The 2-amino-5-bromobenzonitrile scaffold, for instance, is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. This guide provides a comprehensive overview of the mechanistic principles and practical execution of SNAr reactions on this substrate, offering detailed protocols for a range of nucleophiles.

Mechanistic Insights: Why Fluoride is an Excellent Leaving Group in SNAr

Contrary to what is observed in aliphatic nucleophilic substitution (SN1/SN2), where iodide is the superior leaving group, in SNAr reactions, fluoride is often the most reactive halogen.[1] This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the strong electron-withdrawing effects of the cyano and ester groups, which reduce the electron density at this position, making it more electrophilic. The resulting intermediate is a negatively charged Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing substituents.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion. Although the C-F bond is the strongest carbon-halogen bond, the high electronegativity of fluorine powerfully stabilizes the transition state leading to the Meisenheimer complex through a strong inductive effect. This stabilization of the rate-determining step is the primary reason for the enhanced reactivity of aryl fluorides in SNAr reactions.

The strategic placement of the cyano group (para to the fluorine) and the ethyl ester group (ortho to the fluorine) in Ethyl 5-bromo-4-cyano-2-fluorobenzoate provides exceptional stabilization of the Meisenheimer complex through resonance, further accelerating the reaction.

SNAr_Mechanism Substrate Ethyl 5-bromo-4-cyano-2-fluorobenzoate TransitionState1 Transition State 1 Substrate->TransitionState1 + Nu⁻ (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 - F⁻ (Fast) Product Substituted Product TransitionState2->Product LeavingGroup Fluoride Ion (F⁻) TransitionState2->LeavingGroup

Caption: The Addition-Elimination Mechanism of SNAr.

Data Presentation: Reaction Conditions for SNAr of Ethyl 5-bromo-4-cyano-2-fluorobenzoate

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on Ethyl 5-bromo-4-cyano-2-fluorobenzoate with various classes of nucleophiles. These conditions are based on established protocols for structurally similar 2-fluorobenzonitriles and can be adapted for specific applications.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)
N-Nucleophiles
Primary/Secondary AmineMorpholineK₂CO₃ or Et₃NDMF or DMSO25 - 1002 - 12
Aromatic AmineAnilineK₃PO₄t-Amyl alcohol11012
N-HeterocycleImidazoleK₂CO₃DMF80 - 1206 - 18
O-Nucleophiles
Alcohol/AlkoxideSodium Methoxide-Methanol/THF25 - 654 - 16
Phenol/PhenoxidePhenolK₂CO₃ or NaHDMF or THF60 - 1208 - 24
S-Nucleophiles
Thiol/ThiolateThiophenolK₂CO₃ or NaHDMF or THF25 - 801 - 6

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like sodium hydride.

  • Solvents should be anhydrous, particularly for reactions sensitive to moisture.

  • Reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol outlines a general procedure for the synthesis of 2-(morpholin-4-yl)-5-bromo-4-cyanobenzoate derivatives.

Materials:

  • Ethyl 5-bromo-4-cyano-2-fluorobenzoate

  • Morpholine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equivalent).

  • Dissolve the starting material in DMF or DMSO.

  • Add the morpholine (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenolic Nucleophiles (e.g., Phenol)

This protocol describes the synthesis of 2-phenoxy-5-bromo-4-cyanobenzoate derivatives.

Materials:

  • Ethyl 5-bromo-4-cyano-2-fluorobenzoate

  • Phenol (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 equivalents) and dissolve in anhydrous THF or DMF.

  • If using NaH, cool the solution to 0 °C and add NaH (1.2 equivalents) portion-wise. Stir for 30 minutes at room temperature to generate the sodium phenoxide. If using K₂CO₃, add it directly to the solution of phenol.

  • Add a solution of Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-120 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. If K₂CO₃ was used, add water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 2-(phenylthio)-5-bromo-4-cyanobenzoate derivatives.

Materials:

  • Ethyl 5-bromo-4-cyano-2-fluorobenzoate

  • Thiophenol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF and cool to 0 °C.

  • Slowly add thiophenol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiophenoxide. If using K₂CO₃, add it to a solution of the thiol in the reaction solvent.

  • Add a solution of Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is typically rapid.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (if NaH was used) or water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental_Workflow Start Start: Ethyl 5-bromo-4-cyano-2-fluorobenzoate Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->Reaction_Setup Nucleophile_Addition Add Nucleophile (Amine, Phenol, or Thiol) Reaction_Setup->Nucleophile_Addition Base_Addition Add Base (e.g., K₂CO₃, NaH) Nucleophile_Addition->Base_Addition Reaction_Conditions Stir at appropriate Temperature and Time Base_Addition->Reaction_Conditions Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for SNAr Reactions.

Conclusion

The nucleophilic aromatic substitution of fluoride in Ethyl 5-bromo-4-cyano-2-fluorobenzoate is a robust and highly efficient method for the synthesis of a wide variety of functionalized aromatic compounds. The protocols provided herein serve as a practical guide for researchers in medicinal chemistry and related fields to access valuable building blocks for drug discovery and materials science. The predictable reactivity and broad scope of this transformation underscore its importance as a key tool in modern synthetic chemistry.

References

  • Hutchings, M. G., et al. (2003). Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues. Bioorganic & Medicinal Chemistry Letters, 13(3), 473-476. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 4(94), 52203-52206. [Link]

  • Koperniku, A., et al. (2021). Phosphodiesterase 2A (PDE2A) Radioligands for Positron Emission Tomography (PET) Imaging: Radiosynthesis and Preclinical Evaluation of a Novel Derivative of the Highly Potent and Selective PDE2A Inhibitor PF-05180999. Journal of Medicinal Chemistry, 64(1), 583-600. [Link]

  • Kappe, C. O., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3955-3962. [Link]

  • Martínez, A., et al. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. [Link]

  • Al-Masoudi, N. A., et al. (2018). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. Molecules, 23(7), 1719. [Link]

  • PubChem. 2-Amino-5-bromobenzonitrile. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of Ethyl 5-bromo-4-cyano-2-fluorobenzoate

Executive Summary This application note details the protocol for the Palladium-catalyzed Buchwald-Hartwig amination of Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1) . This substrate represents a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed Buchwald-Hartwig amination of Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1) . This substrate represents a "privileged scaffold" in medicinal chemistry, often serving as a precursor for androgen receptor antagonists and kinase inhibitors.

The high electron deficiency of the arene ring—induced by the ortho-fluoro, para-cyano, and meta-ester groups—presents a unique chemoselectivity challenge. While oxidative addition (OA) to the C-Br bond is facile, the reaction competes with:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the labile C2-fluorine atom.
    
  • Hydrolysis: Degradation of the ethyl ester or nitrile under strong basic conditions.

This guide recommends a Third-Generation (G3) Palladacycle system utilizing weak inorganic bases to ensure high chemoselectivity and yield.

Substrate Analysis & Retrosynthetic Context

Structural Challenges

The substrate (1) contains three electron-withdrawing groups (EWG). This electronic landscape dictates the reaction trajectory:

FeatureElectronic EffectProcess Implication
C5-Bromine Leaving GroupPrimary Reaction Site. Weakest C-X bond. Highly activated for OA by the ortho-nitrile.
C2-Fluorine EWG (Inductive)Risk Factor. Activated for

by the ortho-ester. Primary amines may attack here without Pd catalysis.
C4-Nitrile EWG (Resonance)Activation. Increases acidity of protons; susceptible to hydration to amide if water is present.
C1-Ethyl Ester EWG (Resonance)Base Sensitivity. Precludes use of NaOtBu or LiHMDS (transesterification/hydrolysis risk).
Mechanistic Pathway & Competition

The success of this protocol relies on the rate of Palladium Oxidative Addition (


) exceeding the rate of background nucleophilic attack (

).

G Substrate Substrate (1) (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Fast (Activated) SideProd Impurity A (C2-SNAr Displacement) Substrate->SideProd Competing SNAr (No Catalyst) Pd0 L-Pd(0) Pd0->OxAdd AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Base (Cs2CO3) Product Desired Product (C5-Amination) AmineBind->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Kinetic competition between the catalytic cycle (Blue/Green) and the background SNAr parasitic reaction (Red).

Optimization Matrix

To mitigate the risks identified above, the following conditions were screened. The Recommended Protocol (Column 3) offers the highest selectivity.

ParameterStandard Conditions (Avoid)Recommended Protocol Rationale
Catalyst

/ BINAP
BrettPhos Pd G3 (Primary Amines)RuPhos Pd G3 (Secondary Amines)G3 precatalysts ensure rapid activation at lower temperatures, outcompeting

.
Base NaOtBu / LiHMDS

or

(anhydrous)
Carbonate bases are too weak to hydrolyze the ester but strong enough to deprotonate the Pd-bound amine.
Solvent DMF / DMSO1,4-Dioxane or Toluene Polar aprotic solvents (DMF) accelerate

side reactions. Non-polar solvents favor the catalytic pathway.
Temp >100°C60°C - 80°C Lower temperature preserves the nitrile and reduces ester cleavage.

Detailed Protocol (Standard Operating Procedure)

Scale: 1.0 mmol (approx. 300 mg of substrate) Reaction Time: 4–16 hours Atmosphere: Argon or Nitrogen (Strictly Anhydrous)

Materials
  • Substrate: Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline, or chiral primary amine)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%) - CAS: 1470372-59-8

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • Ethyl 5-bromo-4-cyano-2-fluorobenzoate (1.0 equiv)

    • 
       (2.0 equiv)
      
    • BrettPhos Pd G3 precatalyst (2 mol%)[1]

    • Note: If the amine is a solid, add it here.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon three times. Oxygen inhibits the catalyst and promotes oxidative homocoupling.

  • Solvent & Liquid Amine Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • If the amine is liquid, add it now via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80°C .

    • Stir vigorously (800 RPM). The heavy

      
       must be suspended for efficient deprotonation.
      
  • Monitoring:

    • Check by UPLC/HPLC at 2 hours.

    • Endpoint: Disappearance of aryl bromide.

    • Warning: If the peak for the "de-brominated" product (Ethyl 4-cyano-2-fluorobenzoate) appears, reduce temperature to 60°C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting bromide.

Troubleshooting & Quality Control

Self-Validating the Reaction
  • Visual Cue: The reaction mixture should turn from pale yellow to a dark orange/brown tea color within 30 minutes. If it remains pale yellow, the catalyst has not activated (check oxygen levels). If it turns black immediately (Pd black precipitation), the ligand is dissociating (lower the temperature).

  • Stalled Reaction: If conversion stops at 50%:

    • Do NOT add more base (risk of hydrolysis).

    • Add 1 mol% additional catalyst (dissolved in degassed solvent).

  • Hydrolysis Detected: If the LC-MS shows a mass corresponding to the Carboxylic Acid (M-28), ensure the solvent is strictly anhydrous.

    
     is hygroscopic; grind and dry it in a vacuum oven if necessary.
    
Diagram: Workflow Logic

Workflow Start Start: Weigh Reagents Degas Degas (Vac/Ar x3) Start->Degas Heat Heat to 80°C Degas->Heat Check LCMS Check @ 2h Heat->Check Success Complete: Workup Check->Success >95% Conv. Stall Stalled (<50%) Check->Stall Conversion Stops Impurity SNAr Impurity > 10% Check->Impurity Wrong Regioisomer Stall->Heat Add 1% Cat Impurity->Start Restart: Lower Temp (60°C)

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships.[2][4][5] Journal of the American Chemical Society.[8]

  • Precatalyst Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Base Selection for Esters: Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society.[8] (Discusses weak base compatibility).

  • BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[8]

  • Water-Mediated Methods (Green Alternative): Isley, N. A., et al. (2013). A General Protocol for the Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides in Water. Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for products derived from Ethyl 5-bromo-4-cyano-2-fluorobenzoate

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with the Ethyl 5-bromo-4-cyano-2-fluorobenzoate scaffold. This scaffold is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with the Ethyl 5-bromo-4-cyano-2-fluorobenzoate scaffold. This scaffold is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and bicyclic kinase inhibitors.[1][2][3]

Scaffold Profile & Impurity Landscape

This molecule is a "poly-functionalized trap."[1][3] Its utility lies in the orthogonal reactivity of its three electrophiles, but this also creates a complex impurity profile during derivatization.[1][2][3]

The Reactivity Triad[1][2][4]
  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][3]
    
  • C-5 Bromine: Handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1][2][3]

  • C-4 Nitrile / C-1 Ester: Precursors for heterocycle formation (e.g., quinazolines, indazoles).[1][2][3]

Common Impurity Matrix

Before selecting a purification strategy, identify your enemy.[1][2][3]

Impurity TypeOriginChemical SignatureRemoval Strategy
Hydrolytic Acid Hydrolysis of Ethyl Ester (C-1)M-28 (Loss of Et) in LCMS; Broad peak tailing.[1][3]Acid/Base Extraction: Partition into NaHCO3, wash organics, re-acidify.[1][2][3]
Protodebrominated Pd-cycle side reaction (C-5)M-79/81 (Loss of Br, gain of H).[1][2][3]High-Res Chromatography: Often co-elutes.[1][3] Requires C18 or Phenyl-Hexyl phases.[1][3]
Regioisomers Competitive attack at CN or EsterM+Nucleophile mass (same as product).[1][2][3]Recrystallization: Exploit solubility differences in EtOH/Heptane.
Pd-Complexes Residual CatalystDark color; trace metal contamination.[1][3]Scavengers: Thiol-silica or activated carbon filtration.[1][3]

Troubleshooting Guides (Q&A)

Module A: Post- Purification (Fluorine Displacement)

Context: You have reacted the scaffold with a primary amine or hydrazine to displace the fluorine.[1]

Q1: My product is oiling out during the aqueous workup, and the yield is dropping. How do I recover it? Diagnosis: The product is likely a zwitterion or highly polar due to the new amine functionality interacting with the cyano/ester groups.[1] Standard aqueous washes are solubilizing your product.[1][3] Protocol:

  • Stop Water Washes: Switch to a "Dry Workup."

  • Dilution: Dilute the reaction mixture (usually DMSO or DMF) with Ethyl Acetate (EtOAc) andMethyl tert-butyl ether (MTBE) in a 1:1 ratio. The MTBE reduces the polarity of the organic phase, forcing polar impurities (like salts) out.[1][2][3]

  • Wash: Wash with 5% LiCl (aq) instead of water. The high ionic strength prevents the organic product from partitioning into the water.[1]

  • Crystallization: Evaporate to a thick oil, then add Isopropanol (IPA) . Heat to 60°C and slowly add n-Heptane until cloudy. Cool to 4°C.[1][3]

Q2: I see a persistent impurity at +18 mass units in LCMS. It won't separate on silica. Diagnosis: This is the Hydrolysis Byproduct (Carboxylic acid).[1][2][3] The fluoride displacement releases HF, which, if not neutralized, catalyzes the hydrolysis of the ethyl ester to the acid.[1][2][3] Corrective Action:

  • Prevention: Always use a non-nucleophilic base scavenger (e.g., DIPEA or

    
    ) in 2.5 eq excess during the reaction.[1][2][3]
    
  • Purification:

    • Dissolve crude in EtOAc.[1][3]

    • Wash with saturated

      
       . The acid impurity will move to the aqueous layer (deprotonated).[1][2][3]
      
    • Dry the organic layer (Product) over

      
      .[1][2][3][4][5]
      
    • Note: Do not acidify the aqueous layer unless you want to recover the impurity for characterization.[1]

Module B: Post-Coupling Purification (Suzuki/Sonogashira)

Context: You have coupled a boronic acid or alkyne at the C-5 Bromine position.[1][3]

Q3: The product is colored (brown/grey) and fails heavy metal limits (>20 ppm Pd). Diagnosis: Palladium leaching. The cyano and amine groups on your derivative are excellent ligands for Pd, trapping it in the product.[1][2][3] Protocol: The "Thiol-Polish" Method

  • Dissolve the crude material in THF or DCM (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (metal scavenger) at 10% w/w relative to the crude mass.[1][2][3]

  • Stir at 40°C for 4 hours (crucial: room temp is often too slow for chelated Pd).

  • Filter through a 0.45 µm PTFE pad.[1][3]

  • Evaporate.[1][3][4] If color persists, recrystallize from EtOH/Water .[2][3]

Q4: I cannot separate the de-brominated byproduct (Des-bromo) from my product. Diagnosis: The Des-bromo impurity (where Br is replaced by H) is structurally almost identical to the starting material but lacks the heavy atom, making it co-elute on standard silica.[1][2][3] Strategy:

  • Stationary Phase Switch: Switch from standard Silica to C18 (Reverse Phase) or Fluoro-Flash columns.[1][3] The fluorine atom on the scaffold interacts differently with fluorinated stationary phases.

  • Solvent System: Use a Methanol/Water gradient with 0.1% Formic Acid .[1][3] The acid suppresses ionization of the cyano group, sharpening the peaks.[1][2][3]

  • Check the Catalyst: If this happens repeatedly, switch to Pd(dppf)Cl2 or XPhos Pd G2 , which are less prone to

    
    -hydride elimination/reduction pathways than 
    
    
    
    .[1][2][3]

Visualizing the Purification Logic

The following decision tree outlines the logical flow for purifying derivatives based on the reaction type.

PurificationStrategy Start Crude Reaction Mixture ReactionType Identify Reaction Type Start->ReactionType SnAr SnAr (F-Displacement) ReactionType->SnAr Amine/Hydrazine Coupling Pd-Coupling (Br-Reaction) ReactionType->Coupling Suzuki/Sonogashira CheckAcid Check LCMS: +18 mass (Acid)? SnAr->CheckAcid CheckPd Check Color/Pd Content Coupling->CheckPd AcidWash NaHCO3 Wash Protocol CheckAcid->AcidWash Yes Crystallization Crystallize: IPA/Heptane CheckAcid->Crystallization No Scavenger Thiol-Silica Treatment CheckPd->Scavenger Dark/High Pd Column Flash: C18 MeOH/H2O CheckPd->Column Des-bromo present AcidWash->Crystallization Scavenger->Column Final Pure Derivative Crystallization->Final Column->Final

Figure 1: Decision matrix for purification workflows. Blue nodes indicate decision points; Green nodes indicate chemical treatments; Red nodes indicate physical separation methods.[1][2][3]

References & Validated Protocols

  • General Synthesis & Reactivity:

    • Methodology: Nucleophilic substitution on 2-fluoro-4-cyanobenzoates is well-documented for synthesizing benzimidazole and quinazoline derivatives.[1]

    • Source:Journal of Heterocyclic Chemistry, "Reaction of β-Cyano Esters with Hydrazine Hydrate." (2005).[1][2][3] Link

  • Palladium Scavenging Protocols:

    • Methodology: Comparative study of scavenger resins for removing Pd from polar pharmaceutical intermediates.[1][3]

    • Source:Organic Process Research & Development, "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine."[1][2][3] Link[1][2][3]

  • Impurity Profiling (Genotoxic Impurities):

    • Methodology: Analysis of halo-ester impurities in similar pharmaceutical intermediates (Cilastatin synthesis).[1][3][6]

    • Source:International Journal of Pharmaceutical Sciences and Research, "Development of GC-MS method for genotoxic impurities."[1][3][6] Link

  • Stability Data:

    • Data: Stability of bromo-cyano-benzoates in solution and susceptibility to hydrolysis.[1][3][7]

    • Source: BenchChem Stability Guide.[1][3] Link[1][2][3]

Sources

Optimization

Technical Support Center: Scale-Up Considerations for Ethyl 5-bromo-4-cyano-2-fluorobenzoate

Introduction: The "Workhorse" of AR Antagonist Synthesis As a Senior Application Scientist, I frequently field inquiries regarding Ethyl 5-bromo-4-cyano-2-fluorobenzoate . This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Workhorse" of AR Antagonist Synthesis

As a Senior Application Scientist, I frequently field inquiries regarding Ethyl 5-bromo-4-cyano-2-fluorobenzoate . This scaffold is a critical intermediate in the synthesis of next-generation non-steroidal Androgen Receptor (AR) antagonists (structurally related to Enzalutamide and Apalutamide).

Its unique substitution pattern—an activated 2-fluoro group for SNAr displacement, a 5-bromo handle for cross-coupling, and a 4-cyano group for electronic tuning—makes it versatile but chemically temperamental during scale-up.[1] This guide addresses the specific causality of failure modes we see in the field, moving beyond basic recipes to robust, self-validating systems.

Part 1: Critical Safety & Material Handling (Pre-Reaction)

Q: My starting material has a faint smell of almonds and shows a new spot on TLC. Is it safe to use?

A: Proceed with extreme caution. A smell of almonds suggests the release of cyanide or related nitriles, though unlikely from the ring itself without strong acid/base. The "new spot" is more likely 5-bromo-4-cyano-2-fluorobenzoic acid (hydrolysis product).[1]

  • Diagnostic: Check LC-MS for a mass shift of -28 Da (Et to H).

  • Impact: The free acid kills SNAr reactions by protonating your amine nucleophile.

  • Remedy: If acid content is >2%, re-esterify (EtOH/H₂SO₄) or purify via a bicarbonate wash before starting the main reaction.

Q: Are there specific thermal hazards for this compound?

A: Yes. The ortho-fluoro/cyano/ester combination creates a highly electron-deficient ring.[1]

  • Risk: Reaction with strong nucleophiles (hydrazines, primary amines) is highly exothermic .

  • DSC Data: Differential Scanning Calorimetry often shows sharp exotherms >180°C for the neat solid, but reaction mixtures can runaway at much lower temperatures (60-80°C) if dosing is uncontrolled.

Part 2: The SNAr Reaction (Displacement of Fluorine)

This is the most common first step: displacing the C2-Fluorine with an amine.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against common impurity traps during scale-up.

SnAr_Pathways SM Starting Material (Ethyl 5-bromo-4-cyano-2-fluorobenzoate) Meisenheimer Meisenheimer Complex SM->Meisenheimer k1 (Fast) Exothermic Impurity_Hydrolysis Impurity A: Hydrolyzed Ester (Acid) SM->Impurity_Hydrolysis H2O / Base (Wet Solvent) Impurity_Br Impurity B: Br Displacement (Rare w/o Metal) SM->Impurity_Br Pd Contamination Impurity_CN Impurity C: Amidine (CN attack) SM->Impurity_CN High T Strong Nucleophile Amine Amine Nucleophile (R-NH2) Amine->Meisenheimer Product Desired Product (S_NAr at C2) Meisenheimer->Product -HF Irreversible

Figure 1: Reaction logic flow for Nucleophilic Aromatic Substitution (SNAr) on the benzoate scaffold.

Troubleshooting the SNAr Step
Q: I see ~10% of the "des-bromo" product. Is the bromine labile?

A: In standard SNAr conditions (Base/DMSO/Heat), the bromine at C5 should be stable. However, if you observe de-bromination:

  • Check for Metals: Are you using recycled solvent or glassware contaminated with Palladium? Pd residues can catalyze hydrodehalogenation.

  • Radical Mechanism: If using strong bases (e.g., KOtBu) in ether solvents, you might be triggering a radical debromination.

  • Solution: Switch to milder bases like DIPEA or K₂CO₃ and use non-radical promoting solvents like Acetonitrile or DMF .

Q: The reaction stalls at 80% conversion. Adding more amine doesn't help.

A: This is a classic "product inhibition" or "salt coating" issue.

  • Mechanism: The leaving group is Fluoride (F⁻).[2] In non-polar solvents, HF or fluoride salts can coat the surface of your solid base (K₂CO₃), stalling the reaction.

  • Protocol Adjustment:

    • Add a phase transfer catalyst (e.g., TBAB , 5 mol%).

    • Ensure vigorous stirring (overhead stirrer, not magnetic) to break up salt crusts.

Part 3: Optimized Experimental Protocol (100g Scale)

This protocol is designed to minimize exotherm risks and hydrolysis byproducts.

Objective: Synthesis of Ethyl 5-bromo-4-cyano-2-(substituted-amino)benzoate.

ParameterSpecificationRationale
Solvent DMSO or NMP (5 vol)High dielectric constant stabilizes the Meisenheimer intermediate.[1]
Base DIPEA (2.5 eq)Soluble organic base prevents surface coating issues common with K₂CO₃.
Temperature 0°C → RT → 50°CRamp is critical. The initial addition is exothermic.
Atmosphere Nitrogen/ArgonPrevents moisture ingress (hydrolysis protection).

Step-by-Step Methodology:

  • Charge Ethyl 5-bromo-4-cyano-2-fluorobenzoate (100 g, 1.0 equiv) into the reactor.

  • Add DMSO (500 mL) and start stirring. Ensure complete dissolution.

  • Cool the mixture to 0–5°C .

  • Add DIPEA (2.5 equiv) slowly. Note: No exotherm usually observed here.[1][3]

  • Dose the Amine Nucleophile (1.05 equiv) dropwise over 60 minutes .

    • Control Point: Monitor internal temperature. Do not exceed 10°C during addition.

  • Warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Check HPLC: If conversion <95%, heat to 50°C for 1 hour.

  • Quench: Pour reaction mixture into Ice Water (2 L) with vigorous stirring. The product should precipitate as a solid.

Part 4: Cross-Coupling (The "5-Bromo" Handle)

If your workflow involves a subsequent Suzuki or Sonogashira coupling at the C5-Bromine:

Q: The SNAr product inhibits my subsequent Suzuki coupling.

A: The cyano group (CN) and the free amine (if present) are potential catalyst poisons. They can coordinate to Palladium, shutting down the catalytic cycle.

  • Solution:

    • Catalyst Choice: Switch to robust, bulky phosphine ligands like XPhos or SPhos which can out-compete the nitrile coordination.

    • Pre-catalysts: Use Pd(dba)₂ or Pd(OAc)₂ with high ligand loading (1:2 ratio).

References

  • Compound Characterization & Analogs

    • PubChem CID 144749 (Ethyl 5-bromo-2-chlorobenzoate analog data). National Library of Medicine. Link

  • SNAr Mechanism & Scale-up

    • Nucleophilic Aromatic Substitution Guide. Chemistry Steps. Link

    • Scale-up of Fluorobenzoate displacements. Organic Process Research & Development. (General Process Principles).
  • Androgen Receptor Antagonist Synthesis (Context)

    • Design and Synthesis of Androgen Receptor Antagonists. NIH/PubMed. Link

    • Synthesis of Hydantoin AR Antagonists. MDPI Molecules. Link

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated benzonitriles.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Validation of Ethyl 5-bromo-4-cyano-2-fluorobenzoate via 1H/13C NMR

Executive Summary & Scope This guide provides a definitive reference for the structural verification of Ethyl 5-bromo-4-cyano-2-fluorobenzoate , a critical pharmacophore intermediate often used in the synthesis of androg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a definitive reference for the structural verification of Ethyl 5-bromo-4-cyano-2-fluorobenzoate , a critical pharmacophore intermediate often used in the synthesis of androgen receptor antagonists like Enzalutamide.

Unlike standard spectral lists, this guide functions as a comparative analysis tool . It distinguishes the target product from its two most common process impurities: the Hydrolyzed Free Acid (degradation product) and the Des-bromo Precursor (incomplete reaction).

Key Technical Challenges Addressed:
  • Fluorine Coupling: Resolving complex

    
     and 
    
    
    
    coupling patterns that obscure standard multiplicity.
  • Regiochemistry verification: Confirming the position of the Bromine atom relative to the Cyano group using scalar coupling constants.

  • Impurity Profiling: Quantifying the presence of the free acid degradant.

Structural Confirmation Workflow

The following decision tree outlines the logic for confirming the structure and purity of the target ester.

G Start Crude Product Isolated H_NMR 1H NMR Acquisition (CDCl3, 400+ MHz) Start->H_NMR Ethyl_Check Ethyl Group Signals? (q ~4.4 ppm, t ~1.4 ppm) H_NMR->Ethyl_Check Aromatic_Check Aromatic Region Analysis (7.5 - 8.5 ppm) Ethyl_Check->Aromatic_Check Yes Fail_Acid FAIL: Hydrolysis (Acid Impurity) Ethyl_Check->Fail_Acid No (Ethyl missing) Coupling_Check Verify F-Coupling Constants (J_HF values) Aromatic_Check->Coupling_Check Pass PASS: Target Ester Confirmed Coupling_Check->Pass 2 Doublets (H3, H6) Fail_SM FAIL: Des-bromo (Starting Material) Coupling_Check->Fail_SM Complex Multiplicity (H5 present)

Figure 1: Logic flow for distinguishing the target ester from common synthetic artifacts.

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and resolution of fluorine coupling, strict adherence to the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this ester. DMSO may cause peak broadening due to viscosity and can obscure the water signal which often overlaps with the aromatic region in wet samples.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz Base Frequency)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1) 2.0 - 5.0 secEssential for accurate integration of aromatic protons vs. ethyl protons.
Scans (NS) 16 (1H) / 1024 (13C)Sufficient S/N for >98% purity assessment.
Temperature 298 K (25°C)Standardizes chemical shifts.
Reference TMS (0.00 ppm)Internal standard.

Spectral Data Analysis

H NMR Assignment (400 MHz, )

The molecule possesses two aromatic protons. Their splitting is dominated by the Fluorine atom at position 2.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H-6 8.24 Doublet (

)

Ortho to Fluorine. Highly deshielded by the ester carbonyl and the fluorine atom.
H-3 7.91 Doublet (

)

Meta to Fluorine. Deshielded by the ortho-Cyano and ortho-Bromine groups.
-OCH

-
4.43 Quartet (

)

Methylene protons of the ethyl ester.
-CH

1.41 Triplet (

)

Methyl protons of the ethyl ester.

Expert Insight: The key validator is the coupling constant magnitude.


 (ortho) is always larger (~8-11 Hz) than 

(meta, ~5-7 Hz). If you observe a doublet with

Hz, you likely have the wrong regioisomer.
C NMR Assignment (100 MHz, )

Fluorine substitution causes massive splitting in the carbon spectrum (C-F coupling).

CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C-2 (C-F)161.5 Doublet (

)

C=O (Ester)162.8 Doublet (

)

C-4 (C-CN)118.5 Doublet (

)

CN (Nitrile)116.8 Singlet (

)
-
C-5 (C-Br)128.2 Doublet (

)

OCH

62.5 Singlet (

)
-

Comparative Performance: Product vs. Alternatives

In a drug development context, "performance" equates to spectral purity . The table below compares the target molecule against its two most problematic impurities.

Table 3: Diagnostic Signals for Impurity Detection
FeatureTarget Product (Ethyl Ester)Alternative A (Free Acid Impurity)Alternative B (Des-bromo Precursor)
Ethyl Signals Present (4.43, 1.41 ppm)Absent (Broad OH ~10-13 ppm)Present
Aromatic Region 2 Distinct Doublets2 Distinct Doublets (Shifted downfield)3 Protons (Complex ABC or ABX system)
H-5 Signal Absent (substituted by Br)Absent Present (~7.4 ppm, ddd)
Validation Status PASS FAIL (Hydrolysis occurred)FAIL (Incomplete Bromination)

Mechanistic Explanation:

  • Free Acid: If the reaction mixture was not dried properly or exposed to basic aqueous workup, the ethyl ester hydrolyzes. The loss of the quartet at 4.43 ppm is the fastest check.

  • Des-bromo: If the bromination step (e.g., NBS or

    
    ) was insufficient, the proton at position 5 remains. This proton couples to both H6 and H3, destroying the clean "two doublet" pattern and creating a messy multiplet region.
    

References

  • Medivation Prostate Therapeutics, Inc. (2011).[1] Preparation of Enzalutamide and Intermediates. WO2011106570A1.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-bromo-2-chlorobenzoate (Structural Analog). PubChem.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for F-H coupling constants).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.

Sources

Comparative

Methodological Comparison Guide: Structural Analysis of Ethyl 5-bromo-4-cyano-2-fluorobenzoate Derivatives

Executive Summary Ethyl 5-bromo-4-cyano-2-fluorobenzoate represents a class of highly functionalized aromatic intermediates critical in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-4-cyano-2-fluorobenzoate represents a class of highly functionalized aromatic intermediates critical in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). In drug development, the precise regiochemistry of tetrasubstituted benzene rings is paramount; however, standard spectroscopic methods often yield ambiguous results due to signal isolation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS, IR), establishing SC-XRD as the definitive "Gold Standard" for this compound class. We provide experimental protocols for crystal growth and data refinement, specifically tailored to leverage the anomalous scattering of the bromine substituent.

Part 1: The Structural Challenge

For the target molecule (C₁₀H₇BrFNO₂), the benzene ring bears four non-hydrogen substituents and only two aromatic protons.

  • The Problem: In 1D ¹H NMR, the two aromatic protons likely appear as singlets or weak doublets (due to long-range Fluorine coupling). Distinguishing between the 5-bromo-4-cyano isomer and a 4-bromo-5-cyano isomer is difficult because the electronic environments are similar.

  • The Solution: X-ray crystallography directly maps electron density, unambiguously distinguishing the electron-rich Bromine (Z=35) from the lighter Fluorine (Z=9) and Nitrogen (Z=7).

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts SC-XRD with its primary alternatives for characterizing halogenated benzoate derivatives.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & PackingMagnetic Environment of NucleiMolecular Formula & Fragmentation
Regiochemistry Definitive (Direct visualization)Inferential (Requires NOESY/HMBC)Non-specific
Stereochemistry Absolute Configuration (via Anomalous Dispersion)Relative (often ambiguous)N/A
Intermolecular Data Halogen/Hydrogen BondingN/A (unless solid-state NMR)N/A
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Sample Recovery Non-destructiveNon-destructiveDestructive
Time to Result 24–48 Hours (Growth dependent)15–30 Minutes< 5 Minutes
Decision Logic: When to Use SC-XRD
  • Use SC-XRD when: You need to prove the exact position of the Bromine relative to the Cyano group, or when studying solid-state stability (polymorphism).

  • Use NMR when: You need a quick purity check or are monitoring a reaction in real-time.

Part 3: Technical Workflow & Experimental Protocols

Experimental Workflow Diagram

The following diagram outlines the critical path from crude synthesis to solved structure.

G Synthesis Crude Synthesis (Ethyl 5-bromo-4-cyano-2-fluorobenzoate) PurityCheck Purity Check (TLC / HPLC >95%) Synthesis->PurityCheck Crystallization Crystal Growth (Slow Evaporation) PurityCheck->Crystallization Dissolve Screening Microscope Screening (Polarized Light) Crystallization->Screening 2-5 Days Diffraction X-ray Diffraction (Mo-Kα Source) Screening->Diffraction Select Crystal Solution Structure Solution (SHELXT / OLEX2) Diffraction->Solution Collect Data

Figure 1: Critical path for structural determination of halogenated benzoates.

Protocol: Crystal Growth (Vapor Diffusion Method)

Growing diffraction-quality crystals of ethyl benzoates requires controlling the supersaturation rate.

Reagents:

  • Target Compound: 20 mg

  • Solvent (Good): Ethyl Acetate or Ethanol (Absolute)

  • Anti-solvent (Poor): n-Hexane or Pentane

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of the derivative in the minimum amount of Ethyl Acetate (approx. 0.5 - 1.0 mL) in a small (4 mL) glass vial. Ensure the solution is clear; filter if necessary to remove dust (nucleation sites).

  • Setup: Place the small vial (uncapped) inside a larger (20 mL) vial containing 3-5 mL of n-Hexane.

  • Sealing: Tightly cap the outer vial. The volatile hexane will slowly diffuse into the ethyl acetate solution, lowering solubility gradually.

  • Incubation: Store at room temperature (20-25°C) in a vibration-free environment.

  • Harvesting: Inspect after 48-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid growth/twinning).

Protocol: Data Collection & Refinement

Why Mo-Kα Radiation? For this specific molecule, Molybdenum (Mo-Kα, λ = 0.71073 Å) is preferred over Copper (Cu-Kα).

  • Reasoning: The Bromine atom (Br) is a heavy absorber. Cu-radiation would result in significant absorption corrections and potential data scaling errors. Mo-radiation minimizes absorption while providing sufficient resolution (0.7–0.8 Å) to resolve the C-F and C-CN bond lengths accurately.

Refinement Strategy (SHELXL):

  • Heavy Atom Method: Use the Br atom's strong scattering to phase the initial map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (Br, F, O, N, C) anisotropically.

  • Hydrogen Placement: Place aromatic protons in calculated positions (riding model).

  • Disorder Check: The ethyl ester tail is flexible. Check for rotational disorder around the O-CH2 bond. If present, model with split positions (PART 1 / PART 2).

Part 4: Structural Insights & Halogen Bonding

X-ray analysis of this derivative often reveals "Sigma Hole" interactions, critical for understanding its biological activity (SAR).

  • C–Br[1][2]···O Interactions: The Bromine atom typically exhibits a positive electrostatic potential cap (sigma hole) along the extension of the C-Br bond. In the crystal lattice, look for short contacts (< 3.4 Å) between the Br and the Carbonyl Oxygen of a neighboring molecule.

  • Fluorine Contacts: The 2-Fluoro substituent often engages in weak C-H···F hydrogen bonds, influencing the planarity of the ester group relative to the ring.

Comparative Logic Diagram: NMR vs X-ray

DecisionTree Start Structural Question? NMR Run 1D NMR Start->NMR Regio Is Regiochemistry Ambiguous? Ambiguous Signals Overlap or NOE Inconclusive? Regio->Ambiguous Yes Result Definitive Structure Regio->Result No (Clear NOE) NMR->Regio XRD Perform SC-XRD Ambiguous->XRD Grow Crystals XRD->Result

Figure 2: Decision tree for selecting analytical methodology.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Hope, H. (1990). Cryocrystallography of biological macromolecules: a generally applicable method. Acta Crystallographica Section B, 46(1), 60-67. Link

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

Sources

Validation

The Halogen Dance: A Comparative Guide to the Reactivity of Aryl Bromides and Fluorides in Palladium-Catalyzed Cross-Coupling

In the intricate choreography of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide partner plays a defining role in the success and efficiency of the transformation. For decades, aryl bromides h...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate choreography of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide partner plays a defining role in the success and efficiency of the transformation. For decades, aryl bromides have been the dependable workhorses of synthetic chemistry, offering a judicious balance of reactivity and stability. However, the burgeoning need for late-stage functionalization and the unique properties imparted by fluorine in pharmaceuticals and materials have brought the once-recalcitrant aryl fluorides into the spotlight. This guide provides an in-depth comparison of the reactivity of aryl bromides versus aryl fluorides in palladium-catalyzed reactions, grounded in mechanistic principles and supported by experimental insights to aid researchers in navigating this critical choice.

Fundamental Principles: The Carbon-Halogen Bond Dictates the Pace

The disparate reactivity of aryl bromides and fluorides is fundamentally rooted in the intrinsic properties of their respective carbon-halogen (C-X) bonds. The C-F bond is the strongest single bond to carbon in organic chemistry, a characteristic that renders aryl fluorides significantly less reactive than their heavier halogen counterparts.[1]

BondBond Dissociation Energy (kcal/mol)
C–F (in Fluorobenzene)~126
C–Br (in Bromobenzene)~81

This table summarizes the approximate bond dissociation energies (BDEs) for the C-F and C-Br bonds in the corresponding halobenzenes. The significantly higher BDE of the C-F bond is a primary contributor to the lower reactivity of aryl fluorides.

This vast difference in bond strength directly impacts the initial and often rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The propensity of aryl halides to undergo oxidative addition generally follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2]

The Oxidative Addition Step: A Tale of Two Mechanisms

The oxidative addition of an aryl halide to a Pd(0) center is the gateway to the catalytic cycle. The mechanism of this crucial step can diverge significantly between aryl bromides and fluorides, influencing catalyst and ligand choice.

Aryl Bromides: The Concerted Pathway

For aryl bromides, the oxidative addition typically proceeds through a three-centered, concerted mechanism.[3][4] In this pathway, the palladium(0) complex coordinates to the C-Br bond, followed by simultaneous bond breaking and formation to yield a Pd(II) species. The use of bulky, electron-rich phosphine ligands on the palladium center enhances the rate of this step by promoting the formation of the active, low-coordinate Pd(0) species and stabilizing the resulting Pd(II) complex.[5]

Aryl Fluorides: Overcoming the Activation Barrier

The formidable strength of the C-F bond makes the concerted oxidative addition pathway energetically demanding for aryl fluorides. Consequently, their activation often necessitates alternative strategies and more forcing conditions.

  • Electron-Deficient Arenes: The presence of strong electron-withdrawing groups on the aromatic ring can lower the energy barrier for C-F bond cleavage, making these substrates more amenable to coupling.[1][6]

  • Specialized Ligands and Catalysts: The development of highly electron-donating and sterically demanding ligands has been crucial in enabling the activation of C-F bonds.[1][7] These ligands increase the electron density on the palladium center, enhancing its ability to cleave the strong C-F bond.

  • Alternative Mechanisms: The activation of aryl fluorides can proceed through pathways other than the classical concerted mechanism. A nucleophilic displacement (SNAAr-like) mechanism has been proposed, where the electron-rich palladium complex attacks the ipso-carbon, leading to the displacement of the fluoride anion.[3][8] In some cases, bimetallic cooperation, for instance involving a magnesium reagent in Kumada-type couplings, can facilitate C-F bond activation by having the second metal act as a Lewis acid to activate the fluoride.[1]

Oxidative_Addition_Mechanisms Fig. 1: Oxidative Addition Pathways cluster_ArBr Aryl Bromide (Concerted) cluster_ArF Aryl Fluoride (Alternative Pathways) ArBr_start Pd(0)L₂ + Ar-Br ArBr_ts [L₂Pd---Ar---Br]‡ Three-Centered TS ArBr_start->ArBr_ts Coordination ArBr_end Ar-Pd(II)(Br)L₂ ArBr_ts->ArBr_end Oxidative Addition ArF_start Pd(0)L₂ + Ar-F ArF_nucleophilic Nucleophilic Displacement (SNAAr) ArF_start->ArF_nucleophilic ArF_bimetallic Bimetallic Activation (e.g., with Mg) ArF_start->ArF_bimetallic ArF_end Ar-Pd(II)(F)L₂ ArF_nucleophilic->ArF_end ArF_bimetallic->ArF_end

Caption: Contrasting oxidative addition mechanisms for aryl bromides and fluorides.

Comparative Reactivity in Key Pd-Catalyzed Reactions

The inherent differences in C-X bond reactivity manifest clearly in the conditions required and the efficiencies observed for common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a cornerstone of C-C bond formation.

  • Aryl Bromides: These are standard, highly effective substrates for Suzuki-Miyaura couplings. A wide variety of palladium catalysts and ligands can be employed, often under mild conditions with high yields.[9]

  • Aryl Fluorides: The Suzuki-Miyaura coupling of aryl fluorides is significantly more challenging and typically requires activated substrates (e.g., those bearing electron-withdrawing groups) or specialized catalytic systems. The use of highly active ligands and sometimes higher temperatures is necessary to achieve reasonable yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To compare the coupling of 4-bromonitrobenzene and 4-fluoronitrobenzene with phenylboronic acid.

Materials:

  • Aryl halide (4-bromonitrobenzene or 4-fluoronitrobenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (10:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture at 100 °C with vigorous stirring for the specified time.

  • After cooling to room temperature, monitor the reaction progress by GC-MS or TLC.

  • Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

Aryl HalideTypical Reaction TimeTypical Yield
4-Bromonitrobenzene1-4 hours>90%
4-Fluoronitrobenzene12-24 hours60-80%

This table provides an illustrative comparison of expected outcomes. Actual results may vary based on precise conditions and substrate purity.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a critical transformation in pharmaceutical synthesis.

  • Aryl Bromides: Aryl bromides are excellent substrates for the Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines under well-established conditions, often employing bulky biarylphosphine ligands.[5][10][11]

  • Aryl Fluorides: The amination of unactivated aryl fluorides is a formidable challenge.[1] Success is often limited to intramolecular reactions or substrates with strong activation. The development of new catalyst systems is expanding the scope, but it remains a less general transformation compared to aryl bromides.[12]

General_Workflow Fig. 2: General Workflow for Aryl Halide Cross-Coupling start Select Aryl Halide Substrate is_ArF Is it an Aryl Fluoride? start->is_ArF ArBr_path Aryl Bromide is_ArF->ArBr_path No ArF_path Aryl Fluoride is_ArF->ArF_path Yes ArBr_cond Standard Conditions: - Pd(OAc)₂ or Pd₂(dba)₃ - Standard Ligand (e.g., PPh₃, SPhos) - Mild Base (e.g., K₂CO₃, Cs₂CO₃) - 80-110 °C ArBr_path->ArBr_cond ArF_cond Forcing Conditions: - Highly Active Precatalyst - Specialized Ligand (e.g., bulky, electron-rich) - Strong Base (e.g., NaOtBu, K₃PO₄) - Higher Temperatures (>100 °C) - Consider activation strategies ArF_path->ArF_cond reaction Run Cross-Coupling Reaction ArBr_cond->reaction ArF_cond->reaction analysis Analysis & Purification reaction->analysis

Caption: Decision workflow for selecting conditions based on the aryl halide.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

  • Aryl Bromides: The Heck reaction with aryl bromides is a robust and widely used method.[13][14][15] It generally proceeds with good yields, although the regioselectivity can be influenced by the electronic nature of the alkene.

  • Aryl Fluorides: The Heck reaction involving C-F bond activation is rare. It is typically only feasible with highly activated aryl fluorides, such as perfluoroarenes, and may require specialized, ligandless palladium catalyst systems.[16][17] For standard aryl fluorides, this transformation is generally not a viable synthetic route.

Practical Considerations and Future Outlook

When to Choose Aryl Bromides:

  • For established, reliable, and high-yielding cross-coupling reactions.

  • When cost and availability of the starting material are primary concerns.

  • For complex syntheses where predictable reactivity is paramount.

When to Consider Aryl Fluorides:

  • For late-stage functionalization of complex molecules where other halides may not be stable.

  • When the final product requires the unique electronic properties imparted by fluorine.

  • In fragment-based drug discovery, where fluoroaromatic scaffolds are often used.

  • When exploring novel reactivity and pushing the boundaries of catalytic C-H activation.

The field of C-F bond activation is a dynamic area of research. The continuous development of more potent and sophisticated catalytic systems is steadily broadening the synthetic utility of aryl fluorides. While aryl bromides will undoubtedly remain the go-to choice for many applications due to their reliability and cost-effectiveness, the increasing accessibility of methods for aryl fluoride coupling provides chemists with powerful new tools for molecular design and synthesis. Understanding the fundamental reactivity differences outlined in this guide is the first step toward harnessing the full potential of both of these important classes of coupling partners.

References

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communic
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed.
  • Evidence for in Situ Catalyst Modification during the Pd- Catalyzed Conversion of Aryl Triflates to Aryl Fluorides - DSpace@MIT. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes | Organic Letters - ACS Publications. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - Harvard DASH. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. [Link]

  • Catalytic System for the Heck Reaction of Fluorinated Haloaryls - ACS Publications. [Link]

  • Pd-Catalyzed Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer. [Link]

  • Palladium‐Catalyzed CF Bond Formation via Directed CH Activation - ResearchGate. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Pd-Catalyzed Activation of Carbon-Carbon Bonds in Hydroxymethylfurfural Derivatives. [Link]

  • Comparison of the reactivity of liquid and solid aryl bromides. aThe following reaction conditions⁵¹ were used - ResearchGate. [Link]

  • Following Nature's Lead. Designing a Very Simple yet Effective Ligand System Applicable to Pd-Catalyzed Cross Couplings…in Water - ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications. [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society - ACS Publications. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes - ResearchGate. [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium - Organic Chemistry Portal. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals. [Link]

  • Bond Strengths And Radical Stability - Master Organic Chemistry. [Link]

  • C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways | ChemRxiv. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Bond dissociation energy - Wikipedia. [Link]

  • Which one is the strongest bond?(A) Br - F(B) F - F(C) Cl - askIITians. [Link]

  • Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. [Link]

  • Buchwald-Hartwig coupling - YouTube. [Link]

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Comparative

Comparative Guide: Catalytic Systems for Suzuki Coupling of Electron-Deficient Aryl Halides

Executive Summary The Suzuki-Miyaura coupling of electron-deficient aryl halides (e.g., chloro-pyridines, nitro-arenes, trifluoromethyl-chlorobenzenes) presents a unique "Goldilocks" kinetic challenge. While the electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura coupling of electron-deficient aryl halides (e.g., chloro-pyridines, nitro-arenes, trifluoromethyl-chlorobenzenes) presents a unique "Goldilocks" kinetic challenge. While the electron-withdrawing groups (EWGs) facilitate rapid oxidative addition, they simultaneously stabilize the resulting Pd(II) intermediate, creating a thermodynamic sink that retards transmetallation. Furthermore, these substrates are highly prone to competitive


 pathways and hydrodehalogenation.

This guide evaluates three distinct catalytic philosophies to solve these bottlenecks:

  • The Steric Powerhouse: Buchwald Precatalysts (XPhos Pd G4).

  • The Stabilized NHC: Pd-PEPPSI-IPr.

  • The Base-Metal Alternative: Nickel-Phosphine Systems.

Mechanistic Context: The "Stable Intermediate" Trap

Contrary to popular belief, the primary challenge with electron-deficient aryl halides is not the initial activation (oxidative addition), but the subsequent steps.

  • The Trap: Strongly electron-deficient arenes pull electron density from the Palladium center, making the Pd(II)-Ar species highly stable.

  • The Solution: The ancillary ligand must be sufficiently electron-rich (

    
    -donating) to destabilize this intermediate and force the catalytic cycle forward into transmetallation, yet bulky enough to promote reductive elimination.
    
Diagram 1: Catalytic Cycle & Competitive Pathways

This diagram illustrates the standard cycle alongside the specific off-cycle traps relevant to electron-deficient substrates.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Fast for E-deficient Ar-X) Pd0->OxAdd + Ar-X (E-deficient) PdII_Inter Stable Pd(II) Intermediate L-Pd(Ar)(X) (The Kinetic Trap) OxAdd->PdII_Inter SNAr Off-Cycle: SNAr Side Reaction (Base attack on Ar-X) OxAdd->SNAr If Base is too strong TransMet Transmetallation (Rate Limiting Step) PdII_Inter->TransMet + Ar'-B(OH)2 / Base Dehalo Off-Cycle: Hydrodehalogenation (Formation of Ar-H) PdII_Inter->Dehalo If Transmetallation stalls RedElim Reductive Elimination Pd(II) -> Pd(0) TransMet->RedElim RedElim->Pd0 + Product (Ar-Ar')

Caption: The catalytic cycle highlighting the stability of the Pd(II) intermediate (Red) which can lead to hydrodehalogenation if the ligand does not promote transmetallation.[1]

Comparative Analysis of Catalytic Systems

System A: Buchwald Palladacycles (XPhos Pd G4)

Best For: Sterically hindered substrates and aryl chlorides.

The XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides exceptional steric bulk and electron donation. The G4 precatalyst scaffold ensures a defined 1:1 Pd:Ligand ratio and rapid activation, eliminating the induction period seen with Pd(OAc)₂ + Ligand mixtures.

  • Mechanism of Action: The bulky biaryl backbone prevents the formation of inactive dimeric Pd species, while the electron-rich phosphine accelerates the transmetallation of the stable electron-deficient Pd(II) intermediate.

System B: Pd-PEPPSI-IPr (NHC)

Best For: Heterocycles (Pyridines/Pyrimidines) and "Open-Air" Chemistry.

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[2][3] Unlike phosphines, NHCs do not dissociate easily, making them immune to oxidation.

  • Mechanism of Action: The strong

    
    -donation of the NHC ligand destabilizes the Pd-Ar bond, pushing the cycle toward transmetallation. The "throw-away" 3-chloropyridine ligand allows for air stability until the reaction is heated.
    
System C: Nickel Catalysts (NiCl₂(PCy₃)₂)

Best For: Cost-sensitive scale-up and Aryl Fluorides/Chlorides.

Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into C-Cl bonds facile. However, Ni(0) is highly air-sensitive.

  • Mechanism of Action: Often proceeds via a radical manifold or a standard two-electron cycle depending on the substrate. It excels at activating C-Cl bonds that are inert to Pd, but often requires higher catalyst loadings (1–5 mol%).

Performance Data Comparison

The following data summarizes the coupling of 4-chloro-3-nitroanisole (highly electron-deficient, prone to


) with phenylboronic acid.
FeatureXPhos Pd G4 Pd-PEPPSI-IPr NiCl₂(PCy₃)₂
Catalyst Loading 0.5 - 1.0 mol%1.0 - 2.0 mol%5.0 mol%
Time to Completion < 2 Hours2 - 4 Hours12 - 24 Hours
Yield (Isolated) 96%92%78%
Air Stability High (Precatalyst)Excellent (Indefinite)Poor (Glovebox preferred)
Side Products Minimal (<1% Homocoupling)Trace Hydrolysis5-10% Dehalogenation
Cost per mol High (

$)
Moderate (

)
Low ($)
Recyclability NoPossible (on silica)No

Experimental Protocols

Protocol A: High-Throughput Method (Pd-PEPPSI-IPr)

Recommended for heteroaryl chlorides where air-free handling is difficult.

  • Charge: To a 20 mL vial equipped with a stir bar, add:

    • Aryl Chloride (1.0 mmol)

    • Boronic Acid (1.2 mmol)

    • 
       (2.0 mmol, 276 mg)[4]
      
    • Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg)

  • Solvent: Add technical grade isopropanol or dioxane (4 mL). Note: PEPPSI is tolerant of non-dried solvents.

  • Reaction: Cap the vial (septum cap not strictly required if headspace is limited) and heat to 80°C with vigorous stirring.

  • Monitor: Check TLC/LCMS at 1 hour. The solution typically turns from yellow to black upon active catalyst generation.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: Challenging Substrate Method (XPhos Pd G4)

Recommended for sterically hindered, electron-deficient chlorides.

  • Charge: To a reaction tube, add:

    • Aryl Chloride (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • 
       (3.0 mmol, 636 mg) - Finely ground.
      
    • XPhos Pd G4 (0.5 mol%, ~4 mg)

  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF or Toluene:Water (10:1) (4 mL) via syringe.

  • Reaction: Heat to 60°C . XPhos systems are highly active; overheating can lead to catalyst decomposition.

  • Workup: Filter through a pad of Celite to remove Palladium black.

Decision Workflow

Use this logic flow to select the optimal system for your specific substrate.

SelectionWorkflow Start Start: Electron-Deficient Aryl Halide IsHetero Is it a Heterocycle? (Pyridine, Pyrimidine) Start->IsHetero IsHindered Is it Sterically Hindered? (Ortho-substituents) IsHetero->IsHindered No UsePEPPSI Use Pd-PEPPSI-IPr (Resists N-poisoning) IsHetero->UsePEPPSI Yes IsCost Is Cost the Primary Driver? (Scale > 1kg) IsHindered->IsCost No UseXPhos Use XPhos Pd G4 (Best for Sterics) IsHindered->UseXPhos Yes UseNi Use NiCl2(PCy3)2 (Cheap, requires inert atm) IsCost->UseNi Yes UsePPh3 Use Pd(PPh3)4 (Standard Baseline) IsCost->UsePPh3 No

Caption: Decision matrix for catalyst selection based on substrate electronics, sterics, and process constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Stable Pd(II) intermediate (Stalled cycle).Switch to a more electron-rich ligand (XPhos) or increase Temp to 100°C.
Hydrodehalogenation Protodeboronation of boronic acid or Hydride source in solvent.Use anhydrous solvents; Switch base to anhydrous

; Increase catalyst loading to outcompete side reaction.
Homocoupling Oxygen presence or disproportionation.Degas solvents thoroughly (Sparge with Ar for 20 min).

Byproduct
Base attacking the electron-deficient ring.Switch to a weaker base (e.g.,

or

) instead of alkoxides; Use a non-polar solvent (Toluene).

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[5] Chemistry – A European Journal.[6]

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling.[2] Journal of the American Chemical Society.[7]

  • Hazari, N., et al. (2010). Pd-Catalyzed Cross-Coupling of Aryl Chlorides using Bulky N-Heterocyclic Carbene Ligands. Accounts of Chemical Research.[7]

  • Lipshutz, B. H., et al. (2008).[6][7] Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][7][8][9][10] Chemical Reviews.

Sources

Validation

Comparative Screening Guide: Benzonitrile Derivatives vs. Benzamide Analogs in Drug Discovery

Topic: Biological Activity Screening of Benzonitrile Derivatives versus Their Corresponding Amides Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the structural interchange between a ben...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of Benzonitrile Derivatives versus Their Corresponding Amides Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the structural interchange between a benzonitrile (–CN) and a benzamide (–CONH₂) is a critical Matched Molecular Pair (MMP) strategy. This transition is not merely a change in functional groups; it represents a fundamental shift in the mechanism of action—from potential electrophilic warheads to hydrogen-bond anchors .

This guide provides a technical comparison of these two derivatives, focusing on their physicochemical profiles, distinct binding mechanisms, and biological screening workflows. It is designed for researchers optimizing lead compounds who must decide between the metabolic stability and covalent potential of nitriles versus the solubility and recognition specificity of amides.

Physicochemical & DMPK Profile Comparison

The choice between a nitrile and an amide significantly alters the drug-like properties of a scaffold. The following table summarizes the core differences that dictate screening outcomes.

FeatureBenzonitrile Derivatives (–CN)Benzamide Derivatives (–CONH₂)Impact on Screening
Electronic Character Strong electron-withdrawing; Linear geometry (

hybridized).
Moderate electron-withdrawing; Planar geometry (

hybridized).
Nitriles affect pKa of neighboring groups more aggressively.
H-Bonding Weak Acceptor only.Strong Donor (2H) & Acceptor (1O).Amides require specific pocket orientation; Nitriles are more promiscuous.
Lipophilicity (LogP) Generally Higher (+0.3 to +0.5 log units vs amide).Lower (more polar).Nitriles often show better passive membrane permeability.
Solubility Lower aqueous solubility.Higher aqueous solubility.Amides are preferred for formulation; Nitriles may require DMSO/surfactants in assays.
Metabolic Liability Stable; can be hydrolyzed to amide/acid or undergo P450 oxidation.Susceptible to rapid hydrolysis by amidases/proteases.Nitriles often have longer half-lives (

) in microsomes.
Mechanism Class Electrophilic Warhead (Reversible Covalent).Non-Covalent Binder (Lock-and-Key).Drastically changes the required assay readout (e.g., residence time vs.

).

Mechanistic Insights: The "Warhead vs. Anchor" Paradigm

The Nitrile Advantage: Covalent Reversible Inhibition

Benzonitriles are privileged scaffolds in protease inhibition (e.g., Cathepsin K, Dipeptidyl peptidase-4). The carbon of the nitrile group is electrophilic and can undergo a nucleophilic attack by a catalytic Cysteine (–SH) or Serine (–OH) in the enzyme active site.

  • Reaction: Pinner-type reaction forming a thioimidate adduct.

  • Kinetics: This interaction is often reversible, allowing for high potency without the permanent inactivation risks associated with irreversible inhibitors (e.g., acrylamides).

  • Screening Metric:

    
     is insufficient. You must measure 
    
    
    
    and residence time.
The Amide Advantage: Specificity via Hydrogen Bonding

Benzamides lack the electrophilicity to form covalent bonds under physiological conditions. Instead, they rely on a network of hydrogen bonds.

  • Interaction: The carbonyl oxygen accepts H-bonds from backbone amides; the

    
     donates to backbone carbonyls or side-chain carboxylates (Asp/Glu).
    
  • Screening Metric: Standard thermodynamic

    
     or equilibrium 
    
    
    
    .

Visualization: Interaction Mode Comparison

The following diagram illustrates the divergent binding modes of a nitrile versus an amide within a theoretical Cysteine Protease active site.

BindingModes cluster_0 Target: Cysteine Protease Active Site cluster_1 Benzonitrile Inhibitor cluster_2 Benzamide Inhibitor Cys25 Cysteine-25 (-SH) Backbone Backbone NH/CO Nitrile Nitrile Group (-CN) Nitrile->Backbone Weak H-Bond Acceptor Warhead Electrophilic Trap Nitrile->Warhead Activation Warhead->Cys25 Covalent Bond (Thioimidate Formation) Amide Amide Group (-CONH2) Anchor H-Bond Network Amide->Anchor Orientation Anchor->Cys25 Steric Clash or No Reaction Anchor->Backbone Strong H-Bond Donor/Acceptor

Figure 1: Mechanistic divergence. Nitriles (Blue) engage in covalent reversible bonding with catalytic cysteines, while Amides (Green) rely on non-covalent hydrogen bonding networks.

Case Study Data: Cathepsin K Inhibition[1][2]

To validate the screening logic, we examine data from Cathepsin K inhibitor development. The conversion of the nitrile warhead to a primary amide results in a drastic loss of potency, confirming the covalent mechanism.

Compound VariantStructureMechanismCathepsin K

(nM)
Interpretation
Nitrile (Lead) Ar–CNCovalent Reversible1.5 nM High potency driven by thioimidate formation.
Amide (Analog) Ar–CONH₂Non-Covalent> 10,000 nM Loss of covalent anchor; H-bonds insufficient to maintain nM affinity in this pocket.
Acid (Metabolite) Ar–COOHNon-CovalentInactive Electrostatic repulsion in the hydrophobic pocket.

Key Insight: If your screening shows a >100-fold drop in potency upon Nitrile


 Amide conversion, your nitrile is likely acting as a covalent warhead. If potency is maintained, the nitrile is acting as a simple H-bond acceptor bioisostere.

Experimental Protocols

Protocol A: Synthesis of Benzamide from Benzonitrile (Control Generation)

Objective: To generate the matched amide pair for biological comparison. Method: Controlled Hydrolysis (Ritter-type or Alkaline H₂O₂).

  • Dissolve: 1.0 eq of Benzonitrile derivative in DMSO or Ethanol.

  • Reagent: Add 30%

    
     (5.0 eq) and 
    
    
    
    (0.5 eq).
  • Reaction: Stir at room temperature for 1–4 hours. Note: Avoid heating to prevent over-hydrolysis to benzoic acid.

  • Workup: Quench with water. The amide often precipitates due to lower lipophilicity. Filter and recrystallize.

  • Validation: Confirm conversion via LC-MS (Mass shift +18 Da) and IR (Disappearance of sharp CN peak at ~2220 cm⁻¹, appearance of Amide I/II bands).

Protocol B: Kinetic Fluorescence Assay (For Nitrile Warheads)

Objective: To determine if inhibition is time-dependent (indicative of covalent bonding).

  • Preparation: Dilute enzyme (e.g., Cathepsin K) in assay buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT).

  • Pre-incubation: Incubate enzyme with varying concentrations of Benzonitrile inhibitor for 0, 15, 30, and 60 minutes .

  • Initiation: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Readout: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously for 10 minutes.

  • Analysis:

    • Plot

      
       vs. Pre-incubation time.
      
    • Result: A left-shift in

      
       (lower values) with longer pre-incubation indicates time-dependent covalent inhibition .
      
    • Benzamide Control: Should show time-independent

      
      .
      

Visualization: Screening Decision Workflow

This workflow guides the scientist through the decision process of selecting a Nitrile or Amide lead based on assay results.

ScreeningWorkflow Start Start: Scaffold Selection Synth Synthesize Matched Pair: 1. Benzonitrile (Ar-CN) 2. Benzamide (Ar-CONH2) Start->Synth Screen1 Primary Screen (Enzymatic/Cellular) Synth->Screen1 Decision1 Is Nitrile >> Amide Potency? (>100x fold) Screen1->Decision1 PathCovalent Mechanism: Covalent Warhead Decision1->PathCovalent Yes PathHbond Mechanism: Bioisostere/H-Bonding Decision1->PathHbond No (Equipotent) AssayCov Run Kinetic Assay (Determine k_inact/K_I) PathCovalent->AssayCov AssaySol Run Solubility & Permeability (PAMPA / LogD) PathHbond->AssaySol SelectNitrile Select NITRILE if: Target requires covalent lock Metabolic stability is adequate AssayCov->SelectNitrile SelectAmide Select AMIDE if: Solubility is limiting Covalent toxicity is a risk AssaySol->SelectAmide

Figure 2: Strategic decision tree for scaffold selection. The disparity in potency between the matched pair dictates the subsequent optimization pathway.

References

  • Cysteine Protease Inhibition Mechanism : Frizler, M., et al. "Cysteine protease inhibition by nitrile-based inhibitors: a computational study." Frontiers in Chemistry, 2013.

  • Nitrile in Drug Design : Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

  • Amide Bioisosteres : Kumalo, H. M., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020.

  • Antimicrobial Benzamides : Kushwaha, N., et al. "Synthesis of some Amide derivatives and their Biological activity." Semantic Scholar, 2003.

  • Nitrile to Amide Conversion : "Converting Nitriles to Amides." Chemistry Steps.

Comparative

A Senior Application Scientist's Guide to Distinguishing Isomers of Poly-Substituted Benzoates Using Advanced Mass Spectrometry Techniques

In the landscape of pharmaceutical development, agrochemical research, and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but differe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, agrochemical research, and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit vastly different biological activities, toxicities, and physical properties. Poly-substituted benzoates, a common structural motif in numerous bioactive molecules, present a significant analytical challenge in this regard. Their isomers can be difficult to distinguish using conventional analytical techniques. This guide provides an in-depth comparison of advanced mass spectrometry (MS) methodologies for the robust differentiation of poly-substituted benzoate isomers, offering insights to researchers, scientists, and drug development professionals.

The Challenge of Isomerism in Poly-Substituted Benzoates

The positional isomerism of substituents on the benzene ring of benzoates gives rise to a variety of isomers with very similar physicochemical properties, often leading to co-elution in chromatographic separations and identical mass-to-charge ratios (m/z) in mass spectrometry. This makes their individual identification and quantification a formidable task. Advanced MS techniques, however, offer powerful solutions by probing the subtle structural differences that distinguish these isomers. This guide will focus on two primary approaches: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) and Ion Mobility-Mass Spectrometry (IM-MS).

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID): Unveiling Structurally-Dependent Fragmentation

Tandem mass spectrometry is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions.[1] Collision-induced dissociation (CID) is a commonly used fragmentation method where ions are accelerated and collided with neutral gas molecules, leading to bond cleavage.[2] The resulting fragmentation pattern is highly dependent on the molecule's structure, providing a "fingerprint" that can be used to differentiate isomers.

The "Ortho Effect" and Positional Isomerism

A key principle in the CID of substituted benzoates is the influence of substituent position on fragmentation pathways. For instance, "ortho effects" are well-documented for derivatives of anthranilic, salicylic, and thiosalicylic acids, where the interaction of vicinal (ortho) substituents can lead to unique fragmentation patterns not observed in their meta and para counterparts.[3] This interaction can suppress otherwise common fragmentation pathways and promote specific rearrangements.

For example, in the analysis of aminobenzoic acid isomers, the ortho isomer can exhibit a unique fragmentation mechanism due to the proximity of the amino and carboxylic acid groups, which is not as favorable for the meta and para isomers.[4] Similarly, the fragmentation of hydroxybenzoic acid isomers can be influenced by the position of the hydroxyl group, leading to characteristic losses and the formation of specific product ions.

Experimental Workflow for Isomer Differentiation by CID/MS/MS

The general workflow for distinguishing poly-substituted benzoate isomers using CID/MS/MS involves several key steps.

CID_MS_MS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS2) LC_Separation Chromatographic Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Eluting Analytes Precursor_Selection Precursor Ion Selection Ionization->Precursor_Selection Generation of Precursor Ions CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Isolation of Isomeric Ions Product_Ion_Analysis Product Ion Analysis CID->Product_Ion_Analysis Generation of Fragment Ions Isomer_Differentiation Isomer Differentiation Product_Ion_Analysis->Isomer_Differentiation Comparison of Fragmentation Patterns IM_MS_Workflow cluster_LCMS LC-MS Introduction cluster_IM Ion Mobility Separation cluster_MS Mass Spectrometry LC_Separation Chromatographic Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Eluting Analytes IM_Cell Ion Mobility Cell Ionization->IM_Cell Introduction of Ions Mass_Analysis Mass Analysis (TOF) IM_Cell->Mass_Analysis Separation by Drift Time Isomer_Differentiation Isomer Differentiation Mass_Analysis->Isomer_Differentiation Comparison of Drift Times / CCS

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-bromo-4-cyano-2-fluorobenzoate

A Researcher's Guide to Safely Handling Ethyl 5-bromo-4-cyano-2-fluorobenzoate As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Ethyl 5-bromo-4-cyano-2-fluorobenzoate

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Ethyl 5-bromo-4-cyano-2-fluorobenzoate is a key building block, a halogenated aromatic compound whose unique structure is valuable in synthesis. However, its combination of a cyano group, a brominated and fluorinated benzene ring, and its likely form as a fine powder, necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to provide you, the laboratory professional, with the essential safety and logistical information needed to handle this compound with confidence and care. We will delve into the causality behind each safety recommendation, ensuring that every step is part of a self-validating system for laboratory safety.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

The chemical structure of Ethyl 5-bromo-4-cyano-2-fluorobenzoate presents a multi-faceted hazard profile that dictates our handling strategy. It is not one, but three distinct features of the molecule that we must address.

  • The Cyano (-CN) Group: This is the most acute potential hazard. While the nitrile group is relatively stable in the parent molecule, it can be hydrolyzed under acidic or strongly basic conditions to release highly toxic hydrogen cyanide (HCN) gas.[1][2] Inhalation of HCN can be rapidly fatal. Therefore, all handling procedures must be designed to prevent inadvertent exposure to acids.[1]

  • The Halogenated Aromatic System: Brominated and fluorinated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[3][4][5] They can also be persistent in the environment and may have long-term health effects with repeated exposure.[4] Special disposal procedures are required for halogenated waste.[6][7][8]

  • Physical Form (Solid Powder): As a solid, the primary risk is the generation of airborne dust during weighing and transfer.[9] Inhalation of this fine powder can introduce the compound directly into the respiratory system, and dust can settle on surfaces, leading to unintentional contact.[9]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A risk-based approach to PPE is critical. The level of protection must match the task at hand. All operations involving this compound must be conducted within a certified laboratory chemical fume hood to control vapor and dust.[2][10]

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing & Transfer (Solid) Double-glove with nitrile or neoprene gloves.[1][2]Chemical splash goggles and a full-face shield to protect against dust.[1][2]A buttoned lab coat. If significant dust is anticipated, a disposable gown is recommended.
In-Solution Handling Double-glove with nitrile or neoprene gloves.[1][2]Chemical splash goggles.[3][11]A buttoned lab coat.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., PVC, neoprene).[2]Chemical splash goggles and a full-face shield.[2][12]A chemical-resistant apron over a lab coat. For large spills, a respirator may be required by trained personnel.[13][14]
Waste Disposal Double-glove with nitrile or neoprene gloves.[1][2]Chemical splash goggles.[11]A buttoned lab coat.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE for any task involving Ethyl 5-bromo-4-cyano-2-fluorobenzoate.

PPE_Selection_Workflow start_node Start: Task Involving Ethyl 5-bromo-4-cyano-2-fluorobenzoate fume_hood Is the task performed in a certified chemical fume hood? start_node->fume_hood stop_work STOP WORK. Consult EHS. Fume hood is mandatory. fume_hood->stop_work No task_type What is the nature of the task? fume_hood->task_type Yes weighing Weighing / Transfer (Solid Powder) task_type->weighing Solid Handling solution In-Solution / Reaction (Liquid Phase) task_type->solution Liquid Handling cleanup Spill / Waste Cleanup task_type->cleanup Cleanup ppe_weighing PPE: - Double Gloves (Nitrile/Neoprene) - Splash Goggles + Face Shield - Lab Coat weighing->ppe_weighing ppe_solution PPE: - Double Gloves (Nitrile/Neoprene) - Splash Goggles - Lab Coat solution->ppe_solution ppe_cleanup PPE: - Heavy-Duty Gloves (PVC/Neoprene) - Splash Goggles + Face Shield - Chemical-Resistant Apron - Assess need for respirator cleanup->ppe_cleanup

Caption: PPE selection workflow based on task hazard level.

Operational and Disposal Plans: From Cradle to Grave

Safe handling extends beyond wearing the right PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the proper working height.[2] Clear the workspace of all unnecessary items, especially acids and acidic solutions.[1] Confirm the location of the nearest safety shower, eyewash station, and cyanide-specific spill kit.[1]

  • Working Alone: Never work with this compound alone. A "buddy system" ensures someone is available to provide immediate assistance in an emergency.[2]

  • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task deep within the fume hood to minimize the escape of dust.

  • Transfers: When transferring the solid to a reaction vessel, do so carefully to avoid creating dust clouds.

  • Post-Handling: After handling, wipe down the work surface with a pH 10 buffer solution, followed by soap and water, to decontaminate any residual dust.[1] Remove your outer gloves before leaving the fume hood. Wash your hands thoroughly after the procedure is complete.[2]

Spill Management

Immediate and correct response to a spill is critical.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing the appropriate cleanup PPE (see table), cover the spill with an absorbent material compatible with halogenated organics (e.g., vermiculite, sand). Do NOT use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

    • Decontaminate the area with a pH 10 buffer, followed by soap and water.[1]

  • Major Spill (outside fume hood or >10g):

    • EVACUATE the immediate area. Alert all personnel to leave.

    • If safe to do so, close the laboratory doors to contain any dust or vapors.

    • Call your institution's emergency response number (e.g., 911 or internal EHS).[12][15] Inform them of the specific chemical involved.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper respiratory protection.[14]

Waste Disposal

Proper segregation of waste is essential for safety and environmental compliance.

  • Halogenated Waste Stream: All waste containing Ethyl 5-bromo-4-cyano-2-fluorobenzoate, including contaminated gloves, weigh boats, and cleanup materials, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[6][16]

  • Segregation is Key: Do not mix halogenated waste with non-halogenated organic waste. The disposal process for halogenated compounds is different and significantly more expensive.[8][17]

  • Container Management: Keep waste containers closed at all times except when adding waste.[7][10] Store them in a designated, well-ventilated secondary containment area.

Emergency Response: Plan for the Unexpected

Exposure Scenarios

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[1][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[18][19] If they are showing signs of cyanide poisoning (e.g., dizziness, rapid breathing, confusion), call for emergency medical services immediately and inform them of potential cyanide exposure.[18] Trained first responders may administer amyl nitrite or other cyanide antidotes.[11][18] Do not perform mouth-to-mouth resuscitation.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20][21]

Emergency Response Decision Tree

This diagram provides a clear path for action in the event of an emergency.

Emergency_Response_Tree start_node Emergency Event (Spill or Exposure) event_type What is the nature of the emergency? start_node->event_type spill Chemical Spill event_type->spill Spill exposure Personnel Exposure event_type->exposure Exposure spill_size Is the spill major (>10g or outside hood)? spill->spill_size exposure_type What was the route of exposure? exposure->exposure_type major_spill EVACUATE AREA CLOSE DOORS CALL EHS/911 spill_size->major_spill Yes minor_spill Follow Minor Spill Protocol: - Alert others - Don PPE - Absorb & Collect Waste spill_size->minor_spill No skin_eye Skin / Eye Contact exposure_type->skin_eye Contact inhalation Inhalation exposure_type->inhalation Inhalation action_skin_eye Use Safety Shower / Eyewash for 15 minutes. Remove contaminated clothing. Seek immediate medical attention. skin_eye->action_skin_eye action_inhalation Move to fresh air. CALL EHS/911. Inform them of potential CYANIDE EXPOSURE. inhalation->action_inhalation

Caption: A decision tree for immediate emergency response actions.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon understanding the science behind them. Handle every chemical, especially novel ones like Ethyl 5-bromo-4-cyano-2-fluorobenzoate, with the respect and diligence it requires.

References

  • Cyanide Safety. (2018, January 18). 911Metallurgist. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. [Link]

  • Working Safely with Cyanide Guideline. The University of Queensland. [Link]

  • Cyanide Hazard Summary. New Jersey Department of Health. [Link]

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia - Safety & Risk Services. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. [Link]

  • Chemical Spill Procedures. Princeton University - Environmental Health & Safety. [Link]

  • General Chemical Spill Procedures. University of Texas at Dallas - Campus Operations and Risk Management. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • General Lab Safety Procedure. Caltech CCE. [Link]

  • Chemical Safety (Lab Safety Manual). (2022, October 3). University of Louisville Policy and Procedure Library. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • Halogenated Aromatic Compounds: Topics. Science.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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